Thiic
Description
Structure
3D Structure
Properties
CAS No. |
1204737-09-6 |
|---|---|
Molecular Formula |
C24H24F3N3O4 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[[4-[[3-hydroxy-4-(2-methylpropanoyl)-2-(trifluoromethyl)phenoxy]methyl]phenyl]methyl]-1-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C24H24F3N3O4/c1-14(2)21(31)17-8-9-19(20(22(17)32)24(25,26)27)34-12-16-6-4-15(5-7-16)10-28-23(33)18-11-30(3)13-29-18/h4-9,11,13-14,32H,10,12H2,1-3H3,(H,28,33) |
InChI Key |
RYINQFMHVVYWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)CNC(=O)C3=CN(C=N3)C)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2607540; LY-2607540; LY 2607540; THIIC |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of thioformic acid
An In-depth Technical Guide to the Chemical Structure of Thioformic Acid
Introduction
Thioformic acid (CH₂OS) is the simplest thiocarboxylic acid and a sulfur analog of formic acid.[1][2] As a fundamental organosulfur compound, its structural and electronic properties provide a crucial foundation for understanding more complex thiocarboxylic acids and thioesters, which are significant in organic synthesis and biochemistry.[3][4] Thioformic acid has also been identified in interstellar environments, sparking interest in its formation pathways and role in astrochemistry.[5] This guide provides a detailed examination of the chemical structure of thioformic acid, including its isomerism, geometric parameters, and relevant experimental methodologies for its study.
Tautomerism and Conformational Isomerism
Like other thiocarboxylic acids, thioformic acid exhibits tautomerism, existing in two primary forms: a thiol form (S-acid) and a thione form (O-acid). Furthermore, rotation around the C-S or C-O single bond leads to the existence of cis and trans conformers for each tautomer.
-
Thiol Form (Carbothioic S-acid): HC(=O)SH
-
Thione Form (Carbothioic O-acid): HC(=S)OH
The thiol form is generally the more stable and common tautomer. Computational studies have established the relative stability of the four isomers, with the s-cis thiol conformer being the most stable.
Caption: Tautomeric and conformational isomers of thioformic acid.
Molecular Geometry and Quantitative Data
The geometric parameters of thioformic acid's conformers have been determined through ab initio calculations. These calculations provide precise data on bond lengths and angles, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.
Bond Lengths
The tables below summarize the calculated bond lengths for the cis and trans conformers of both the thiol and thione tautomers.
Table 1: Bond Lengths (Å) for Thiol Tautomer HC(=O)SH
| Bond | cis-conformer | trans-conformer |
|---|---|---|
| C=O | 1.203 | 1.205 |
| C-S | 1.771 | 1.768 |
| S-H | 1.335 | 1.354 |
| C-H | 1.104 | 1.104 |
Data sourced from ab initio calculations.
Table 2: Bond Lengths (Å) for Thione Tautomer HC(=S)OH
| Bond | cis-conformer | trans-conformer |
|---|---|---|
| C=S | 1.623 | 1.619 |
| C-O | 1.348 | 1.351 |
| O-H | 0.960 | 0.959 |
| C-H | 1.102 | 1.102 |
Data sourced from 6-31G* calculations.*
Bond Angles
The bond angles define the spatial arrangement of the atoms within the molecule.
Table 3: Bond Angles (°) for Thiol Tautomer HC(=O)SH
| Angle | cis-conformer | trans-conformer |
|---|---|---|
| O=C-S | 122.5 | 125.9 |
| H-S-C | 94.9 | 92.5 |
| H-C-S | 114.4 | 111.0 |
Data sourced from ab initio calculations.
Table 4: Bond Angles (°) for Thione Tautomer HC(=S)OH
| Angle | cis-conformer | trans-conformer |
|---|---|---|
| S=C-O | 125.7 | 126.6 |
| H-O-C | 109.2 | 105.7 |
| H-C-O | 110.1 | 111.4 |
Data sourced from 6-31G* calculations.*
Relative Stabilities
The relative energies of the conformers determine their population at equilibrium. The s-cis thiol form is the global minimum, i.e., the most stable isomer.
Table 5: Relative Stabilities of Thioformic Acid Isomers
| Isomer | Relative Energy (kJ/mol) |
|---|---|
| s-cis thiol | 0.0 |
| s-trans thiol | 2.77 |
| s-cis thione | 13.0 |
| s-trans thione | 40.2 |
Data from 6-31G* calculations.*
Experimental Protocols
Synthesis of Thioformic Acid in Interstellar Ice Analogues
A key experimental protocol has demonstrated the formation of thioformic acid under conditions mimicking interstellar space, providing insight into cosmic sulfur chemistry.
Methodology:
-
Ice Mixture Preparation: A binary ice mixture of carbon monoxide (CO) and hydrogen sulfide (H₂S) is deposited onto a cold substrate (e.g., silver) maintained at approximately 5 K in an ultra-high vacuum chamber.
-
Irradiation: The ice is irradiated with energetic electrons (e.g., 5 keV) to simulate secondary electrons generated by galactic cosmic rays. This process initiates chemical reactions within the ice mantle.
-
Temperature-Programmed Desorption (TPD): The substrate is slowly heated at a linear rate (e.g., 0.5 K/min). As the temperature increases, molecules desorb from the surface according to their volatility.
-
Detection and Identification: The desorbed molecules are detected in the gas phase using single-photon ionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS).
-
Isomer Specificity: By tuning the photon energy of the ionizing laser to a value just above the ionization energy of thioformic acid (10.48-10.58 eV) but below that of other potential isomers, researchers can selectively detect and confirm the presence of thioformic acid.
Caption: Experimental workflow for the synthesis and detection of thioformic acid.
General Laboratory Synthesis
While thioformic acid itself is unstable, general methods for synthesizing thiocarboxylic acids can be applied. A common approach involves the reaction of an acyl chloride with a sulfur nucleophile.
Methodology:
-
Formyl chloride (the acyl chloride of formic acid) is reacted with a hydrosulfide salt, such as potassium hydrosulfide (KSH).
-
The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
The thiocarboxylate salt is formed, which can then be protonated with a mild acid to yield the thioformic acid.
Proposed Formation Pathway in the Interstellar Medium
The formation of thioformic acid in interstellar ices is proposed to occur through radical-radical recombination reactions initiated by the radiolysis of H₂S and the hydrogenation of CO.
Caption: Proposed pathway for thioformic acid formation in interstellar ices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [2105.11963] Anharmonic Vibrational Spectrum and Experimental Matrix Isolation Study of Thioformic Acid Conformers -- Potential Candidates for Molecular Cloud and Solar System Observations? [arxiv.org]
- 3. Thioformic acid - Wikipedia [en.wikipedia.org]
- 4. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]
Unveiling Thioformic Acid: A Journey from Terrestrial Synthesis to Interstellar Space
An In-depth Technical Guide on the Discovery, History, and Properties of the Simplest Thiocarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioformic acid (CH₂OS), the simplest thiocarboxylic acid, stands as a molecule of fundamental interest, bridging the gap between simple organic chemistry and the complex molecular landscapes of interstellar space. This technical guide provides a comprehensive overview of the discovery and history of thioformic acid, detailing its synthesis, structural properties, and spectroscopic characterization. We present a compilation of quantitative data, detailed experimental protocols for both historical and contemporary synthetic methods, and visualizations of key chemical pathways. This document serves as a core reference for researchers in organic synthesis, astrochemistry, and drug development, offering insights into the unique chemistry of this foundational sulfur-containing organic acid.
Introduction
Thioformic acid, the sulfur analogue of formic acid, is a reactive organic compound that exists in two tautomeric forms: the S-acid (thiol form, HC(=O)SH) and the O-acid (thione form, HC(=S)OH).[1] While the thiol form is generally more stable, the equilibrium between the two is influenced by the surrounding environment.[1] Long a subject of theoretical and spectroscopic curiosity, thioformic acid has gained significant recent attention following its detection in the interstellar medium, highlighting its potential role in the prebiotic chemistry of the cosmos.[2][3] This guide delves into the terrestrial discovery and synthesis of thioformic acid, its detailed physicochemical properties, and the modern understanding of its formation in extraterrestrial environments.
Historical Discovery and Synthesis
While the precise first synthesis of thioformic acid is not prominently documented in readily available literature, the study of thiocarboxylic acids, in general, dates back to the 19th and early 20th centuries. The synthesis of its close analogue, thioacetic acid, was reported in the mid-19th century. General methods for the synthesis of thiocarboxylic acids often involve the reaction of an acid chloride with a hydrosulfide salt.[4]
A significant milestone in the characterization of thioformic acid was the work of Hocking and Winnewisser in 1976, who reported on its rotational spectra. This work provided the first detailed experimental insights into its molecular structure and geometry.
General Laboratory Synthesis of Thiocarboxylic Acids
A common laboratory method for the preparation of thiocarboxylic acids, which can be adapted for thioformic acid, involves the reaction of the corresponding acid chloride with potassium hydrosulfide.
Experimental Protocol: General Synthesis of a Thiocarboxylic S-Acid
-
Materials:
-
Acid chloride (e.g., formyl chloride, although unstable) or a suitable precursor.
-
Potassium hydrosulfide (KSH).
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).
-
Inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure:
-
A solution of potassium hydrosulfide in the chosen anhydrous solvent is prepared under an inert atmosphere.
-
The solution is typically cooled in an ice bath to control the reaction temperature.
-
The acid chloride is added dropwise to the stirred KSH solution. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred for a specified period, often several hours, at a controlled temperature.
-
The reaction is quenched by the addition of a weak acid or water.
-
The product thiocarboxylic acid is then extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude thiocarboxylic acid.
-
Purification can be achieved through distillation or chromatography, though the instability of lower molecular weight thiocarboxylic acids like thioformic acid presents a significant challenge.
-
Logical Relationship of General Thiocarboxylic Acid Synthesis
Caption: General synthesis of thiocarboxylic acids.
Physicochemical Properties and Spectroscopic Data
Thioformic acid is a colorless, pungent liquid. Its fundamental properties have been elucidated through a combination of experimental spectroscopy and computational studies.
Molecular Structure
Experimental determination of the molecular structure of thioformic acid has been primarily achieved through microwave spectroscopy. The molecule exists as two planar conformers, cis and trans, with the trans form being the more stable.
Table 1: Experimental and Calculated Structural Parameters of Thioformic Acid
| Parameter | trans-Thioformic Acid (Experimental) | cis-Thioformic Acid (Calculated) | Reference |
| Bond Lengths (Å) | |||
| C=O | 1.205 ± 0.003 | 1.203 ± 0.003 | |
| C-S | 1.768 ± 0.003 | 1.771 ± 0.003 | |
| S-H | 1.354 ± 0.002 | 1.335 ± 0.002 | |
| C-H | 1.104 ± 0.003 | 1.104 ± 0.003 | |
| Bond Angles (°) | |||
| ∠OCS | 125.9 ± 0.3 | 122.5 ± 0.3 | |
| ∠HSC | 92.5 ± 0.2 | 94.9 ± 0.2 | |
| ∠HCS | 111.0 ± 0.2 | 114.4 ± 0.2 |
Spectroscopic Data
The spectroscopic signature of thioformic acid is crucial for its identification, both in the laboratory and in astronomical observations.
Table 2: Key Vibrational Frequencies of Thioformic Acid
| Vibrational Mode | trans-Thioformic Acid (cm⁻¹) | cis-Thioformic Acid (cm⁻¹) | Reference |
| O-H Stretch | ~3570 | ~3570 | |
| C-H Stretch | ~2950 | ~2950 | |
| C=O Stretch | ~1770 | ~1770 | |
| S-H Stretch | ~2580 | ~2580 | |
| C-S Stretch | ~860 | ~860 |
Table 3: Rotational Constants of trans-Thioformic Acid
| Rotational Constant | Value (MHz) | Reference |
| A | 49033.5 | |
| B | 5895.9 | |
| C | 5258.3 |
Modern Developments: Astro-chemical Significance
The recent detection of thioformic acid in the giant molecular cloud G+0.693–0.027 and the hot core G31.41+0.31 has opened a new chapter in the study of this molecule. Its presence in these star-forming regions suggests that it may be a key intermediate in the formation of more complex, prebiotic sulfur-containing molecules.
A 2022 study by Wang et al. demonstrated a plausible formation pathway for thioformic acid in interstellar ice analogues. This research provides a crucial link between simple molecular precursors and the organic inventory of our galaxy.
Formation in Interstellar Ice Analogues
Experimental Protocol: Synthesis of Thioformic Acid in Interstellar Ice Analogues
-
Apparatus:
-
Ultra-high vacuum (UHV) chamber.
-
Cryogenically cooled substrate (e.g., rhodium-coated silver) capable of reaching temperatures as low as 5 K.
-
Gas deposition system.
-
Electron gun for irradiation.
-
Temperature-programmed desorption (TPD) apparatus.
-
Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).
-
-
Procedure:
-
A gas mixture of carbon monoxide (CO) and hydrogen sulfide (H₂S) is prepared.
-
The gas mixture is deposited onto the cryogenically cooled substrate at 5 K to form an ice analogue.
-
The ice is irradiated with energetic electrons to simulate cosmic rays.
-
The substrate is then heated at a controlled rate (temperature-programmed desorption).
-
Sublimating molecules are photoionized using a vacuum ultraviolet (VUV) source and detected by the PI-ReTOF-MS.
-
Signaling Pathway for Interstellar Thioformic Acid Formation
Caption: Formation pathway of thioformic acid in interstellar ices.
Conclusion and Future Outlook
Thioformic acid, from its early characterization in terrestrial laboratories to its recent discovery in the vastness of interstellar space, continues to be a molecule of significant scientific interest. Its fundamental structure and reactivity provide a basis for understanding more complex thiocarboxylic acids, some of which may have applications in drug development. Furthermore, its role in astrochemistry is a burgeoning field of research, with implications for our understanding of the origins of life. Future studies will likely focus on refining laboratory synthesis techniques, exploring the full extent of its reactivity, and further mapping its distribution and chemical evolution in the cosmos. This foundational molecule, the simplest of its kind, promises to remain a key player in both fundamental and applied chemical research.
References
- 1. Thiocarbonyl spectroscopy: The infrared spectrum and ab initio vibrational frequencies of cis- and trans-dithioformic acid in the X<sup>1</sup>A′ ground state. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Thioformic acid - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physical and Chemical Properties of Thioformic Acid
Thioformic acid (CH₂OS), the simplest thiocarboxylic acid, serves as a fundamental molecule for understanding the properties and reactivity of this class of organosulfur compounds.[1] Its study provides insights into reaction mechanisms and structural characteristics that are extensible to more complex thiocarboxylic acids utilized in organic synthesis and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of thioformic acid, including its structure, stability, reactivity, and spectroscopic data, with a focus on experimental methodologies.
Physical Properties
Thioformic acid is a colorless, pungent liquid.[2] A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CH₂OS | [1][3] |
| Molar Mass | 62.09 g·mol⁻¹ | [1] |
| Boiling Point | 86 °C (187 °F; 359 K) | |
| CAS Number | 16890-80-5 |
Chemical Properties
Structure and Tautomerism
Thioformic acid exists as a mixture of two tautomers: the thiol form (methanethioic S-acid) and the thione form (methanethioic O-acid). The thiol form is generally the more stable and common tautomer.
Furthermore, the thiol form can exist as two stable planar conformers: cis and trans. The trans conformer is the more stable of the two. This isomerism has been a subject of study, particularly in the context of interstellar chemistry where the trans isomer is preferentially detected. The isomerization between the cis and trans forms can be influenced by the presence of water, which can catalyze the process through hydrogen bonding.
Acidity
Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. Thioformic acid is expected to be a stronger acid than formic acid. For comparison, the pKa of thioacetic acid is approximately 3.4, which is significantly lower than the 4.72 pKa of acetic acid, making it about 15 times more acidic.
Reactivity and Stability
Thioformic acid is a reactive molecule. Its reactivity is largely dictated by the thiol group. The conjugate base, thioformate, is a potent nucleophile.
One of the key aspects of thioformic acid's chemistry is its involvement in isomerization and tautomerization reactions. The interconversion between the cis and trans isomers, as well as the thiol-thione tautomerism, are fundamental processes that influence its reactivity and spectroscopic properties. The stability of the tautomers can be significantly affected by the solvent environment. Specifically, polar aprotic solvents can stabilize the thione form through hydrogen bonding.
In the context of astrochemistry, thioformic acid has been detected in the interstellar medium. Its formation in interstellar ice analogues is proposed to occur through the radical-radical recombination of the formyl radical (HĊO) and the mercapto radical (ṠH).
Experimental Protocols
Synthesis of Thiocarboxylic Acids
A general method for the synthesis of thiocarboxylic acids involves the reaction of an acid chloride with a hydrosulfide salt, such as potassium hydrosulfide.
General Protocol:
-
Dissolve the corresponding acid chloride (e.g., formyl chloride for thioformic acid) in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydrosulfide (KSH) in a suitable solvent (e.g., ethanol) to the cooled acid chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is typically worked up by acidification with a dilute mineral acid (e.g., HCl) to protonate the thioformate salt.
-
The thioformic acid is then extracted with an organic solvent.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude thioformic acid, which can be further purified by distillation.
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the synthesis of thioformic acid.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in thioformic acid. The key vibrational modes to be observed include:
-
S-H stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹.
-
C=O stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹.
-
C-S stretch: A medium absorption band is expected in the region of 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the S-H group is expected to appear as a singlet in the region of 3-5 ppm. The formyl proton (H-C=O) is expected to appear as a singlet in the region of 9-10 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to appear in the downfield region of the spectrum, typically around 190-200 ppm.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of thioformic acid. The molecular ion peak (M⁺) would be observed at m/z = 62.
Handling and Storage
Thioformic acid, like other thiols, is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Due to its potential acidity and reactivity, it should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.
Conclusion
Thioformic acid, despite its simple structure, exhibits a rich chemistry characterized by tautomerism, isomerism, and a reactivity profile that makes it a subject of interest in both terrestrial and extraterrestrial chemical studies. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this fundamental thiocarboxylic acid. Further research to fully elucidate its physical properties and to develop detailed, optimized synthetic protocols would be of significant value to the scientific community.
References
Unraveling the Potential Mechanism of Action of Thioformic Acid: An In-depth Technical Guide
Disclaimer: The biological mechanism of action of thioformic acid is not well-established in publicly available scientific literature. This guide presents a scientifically inferred mechanism based on the known chemical properties of thioformic acid and the biological activities of related thiocarboxylic acids and thiol-containing compounds. The proposed pathways and targets are hypothetical and require experimental validation.
Executive Summary
Thioformic acid (HCOSH), the simplest thiocarboxylic acid, is a reactive molecule with the potential to interact with biological systems through various mechanisms primarily dictated by its thiol and thioacyl functional groups.[1] While direct research on its pharmacological or toxicological effects is scarce, its chemical reactivity suggests potential interactions with proteins, particularly enzymes, and cellular membranes. This technical guide synthesizes the available chemical knowledge to propose a hypothetical mechanism of action for thioformic acid, outlines potential experimental approaches for its investigation, and provides visual representations of the inferred pathways.
Chemical Properties and Biological Reactivity
Thioformic acid exists in two tautomeric forms: the thiol form (HC(=O)SH) and the thione form (HC(=S)OH), with the thiol form being generally more stable.[2] Several key chemical properties of thioformic acid are likely to govern its biological activity:
-
Acidity: Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts.[2] This increased acidity means that at physiological pH, the thiol group of thioformic acid is more likely to be deprotonated, forming a thiolate anion.
-
Nucleophilicity: The thiolate anion is a potent nucleophile, capable of reacting with electrophilic centers in biological molecules.
-
Reactivity of the Thioacyl Group: The thioester linkage is a relatively good leaving group, making the carbonyl carbon susceptible to nucleophilic attack.[3] This could lead to acylation of biological macromolecules.
-
Redox Potential: The thiol group can undergo oxidation-reduction reactions, potentially participating in redox signaling pathways or contributing to oxidative stress.
Postulated Mechanism of Action
Based on its chemical properties, a multi-faceted mechanism of action for thioformic acid can be proposed, centered around its interaction with proteins and cellular signaling components.
Enzyme Inhibition
A primary hypothetical mechanism of action for thioformic acid is the inhibition of enzyme activity. Thiol-containing compounds are known to be effective inhibitors of various enzymes, particularly metalloenzymes.
-
Metalloenzyme Inhibition: The thiol group of thioformic acid can chelate metal ions, such as zinc, in the active sites of metalloenzymes, leading to their inhibition. This is a common mechanism for other mercaptocarboxylic acid inhibitors.
-
Covalent Modification of Active Site Residues: The nucleophilic thiolate could attack and form covalent bonds with electrophilic amino acid residues in the enzyme's active site, such as serine or cysteine, leading to irreversible inhibition.
Caption: Hypothetical inhibition of a metalloenzyme by thioformic acid.
Disruption of Protein Structure and Function via Thiol-Disulfide Exchange
The thiol group of thioformic acid can participate in thiol-disulfide exchange reactions with cysteine residues in proteins.
-
Disulfide Bond Reduction: Thioformic acid could reduce disulfide bonds within or between proteins, altering their tertiary and quaternary structures and, consequently, their function.
-
S-Thiolation: The formation of a mixed disulfide between thioformic acid and a protein cysteine residue (S-thiolation) could modulate protein activity, localization, or degradation.
References
An In-depth Technical Guide to the Tautomerism and Stability of Thioformic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioformic acid (HC(O)SH), the simplest thiocarboxylic acid, serves as a fundamental model for understanding the tautomeric equilibrium between thiol and thione forms, a phenomenon of significant interest in organic chemistry and drug design. This technical guide provides a comprehensive overview of the tautomerism and stability of thioformic acid, drawing upon computational and experimental studies. It presents quantitative data on the relative stabilities of its tautomers and conformers, details the methodologies employed in their investigation, and visualizes the core chemical processes. This document is intended to be a valuable resource for researchers and professionals working in fields where the nuanced behavior of thio-containing compounds is of critical importance.
Introduction to Thioformic Acid Tautomerism
Thioformic acid can exist in two tautomeric forms: the thiol form (HC(O)SH) and the thione form (HC(S)OH).[1] This equilibrium is a classic example of proton transfer tautomerism. Furthermore, each tautomer can exist as two planar conformers, cis and trans, arising from rotation around the C-O or C-S single bond.[2][3] The relative stability of these four isomers is a subject of considerable research, as it is influenced by factors such as intramolecular hydrogen bonding, resonance stabilization, and solvent effects.[4][5]
In the gas phase and in nonpolar solvents, the thiol form is generally considered to be the more stable tautomer. However, the thione form can be stabilized by specific interactions with polar, aprotic solvents through the formation of strong hydrogen bonds. The interplay of these factors makes the thioformic acid system a rich area for both experimental and theoretical investigation.
Quantitative Stability and Energy Barriers
Computational chemistry has been instrumental in quantifying the relative energies of the thioformic acid tautomers and the energy barriers associated with their interconversion. The following tables summarize key quantitative data from various theoretical studies.
Table 1: Relative Energies of Thioformic Acid Isomers
| Isomer | Method/Basis Set | Relative Energy (kJ/mol) | Reference |
| trans-Thiol (HC(O)SH) | CCSD(T)/6-311++G(2d,2p) | 0.0 (most stable) | |
| cis-Thiol (HC(O)SH) | CCSD(T)/6-311++G(2d,2p) | ~17 | |
| trans-Thione (HC(S)OH) | MP4/6-31G** | ~42 | |
| cis-Thione (HC(S)OH) | Not typically observed as a stable minimum | - |
Note: Relative energies are typically calculated with respect to the most stable isomer, the trans-thiol form.
Table 2: Energy Barriers for Isomerization and Tautomerization
| Process | Method/Basis Set | Energy Barrier (kJ/mol) | Reference |
| cis-Thiol to trans-Thiol | CCSD(T)/6-311++G(2d,2p) | ~50 | |
| Thiol to Thione (1,3-H shift) | QCISD(T) or CCSD(T) | ~140 |
Experimental and Computational Protocols
The study of thioformic acid tautomerism relies on a combination of sophisticated experimental techniques and high-level computational methods.
Experimental Methodologies
Microwave Spectroscopy: This technique is used to determine the precise rotational constants of the different isomers of thioformic acid in the gas phase. From these constants, accurate molecular geometries can be derived, allowing for the unambiguous identification of the cis and trans conformers of the thiol form. The experimental setup typically involves passing a low-pressure sample of thioformic acid vapor through a microwave spectrometer and measuring the absorption of microwave radiation at various frequencies.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule. The C=O and S-H stretching vibrations of the thiol form, and the C=S and O-H stretches of the thione form, appear at characteristic frequencies. Matrix isolation techniques are often employed, where thioformic acid is trapped in an inert gas matrix (e.g., argon) at very low temperatures. This sharpens the vibrational bands and allows for the study of individual conformers. Photoisomerization experiments can be conducted by irradiating the matrix with specific wavelengths of light to induce conformational changes.
Synthesis of Thioformic Acid: Thioformic acid is typically synthesized through the reaction of formic acid with a sulfurating agent, such as phosphorus pentasulfide, or by the hydrolysis of a thioformate ester. Due to its instability, it is often generated in situ for spectroscopic studies.
Computational Methodologies
Ab Initio and Density Functional Theory (DFT) Calculations: These are the primary theoretical tools used to investigate the thioformic acid system.
-
Geometry Optimization: The molecular structures of the different tautomers and conformers, as well as the transition states connecting them, are optimized to find the minimum energy geometries. Common levels of theory include Møller-Plesset perturbation theory (MP2) and coupled-cluster methods like CCSD(T), often with large basis sets such as 6-311++G(d,p) to accurately describe the electronic structure.
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) which are used to correct the total energies.
-
Energy Profile Calculation: The potential energy surface is scanned along the reaction coordinate for tautomerization (proton transfer) and conformational change (dihedral angle rotation) to determine the energy barriers.
-
Solvent Effects: To model the influence of solvents, continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) are used.
Visualizing Thioformic Acid Tautomerism and Study Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.
Caption: Tautomeric and conformational equilibrium in thioformic acid.
Caption: A typical computational workflow for studying thioformic acid.
Conclusion
The tautomeric equilibrium of thioformic acid is a finely balanced interplay of structural and environmental factors. While the thiol form is energetically favored in the gas phase, the thione form can be significantly stabilized by specific solvent interactions. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of these principles is crucial for predicting the behavior of more complex thiocarboxylic acids and related functionalities in various chemical and biological systems. The continued application of advanced spectroscopic and computational techniques will undoubtedly lead to a deeper understanding of this fascinating and important class of molecules.
References
Spectroscopic Profile of Thioformic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for thioformic acid (HCOSH), a fundamental thiocarboxylic acid. Due to its inherent instability, obtaining and interpreting spectroscopic data for thioformic acid requires specialized techniques. This document collates known infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, alongside detailed experimental considerations.
Infrared (IR) Spectroscopy
Infrared spectroscopy of thioformic acid has been primarily achieved through matrix isolation techniques, where the molecule is trapped in an inert gas matrix at cryogenic temperatures to prevent decomposition. The vibrational frequencies are sensitive to the conformational isomerism of the molecule, with both trans and cis isomers being identified.
Data Presentation: IR Vibrational Frequencies
The following table summarizes the experimental vibrational frequencies for trans- and cis-thioformic acid observed in an argon matrix.
| Vibrational Mode | Assignment | trans-HCOSH Frequency (cm⁻¹)[1] | cis-HCOSH Frequency (cm⁻¹)[1] |
| ν₁ | C-H stretch | 2802 | - |
| ν₂ | S-H stretch | 2551 | 2517 |
| ν₃ | C=O stretch | 1752 | - |
| ν₄ | C=S stretch | - | 1074 |
| ν₅ | CH bend | 1187 | - |
| ν₆ | CH wag oop | 676 | - |
| ν₉ | SCO scissors | 417 | - |
Note: Some vibrational modes for the cis isomer were not experimentally reported in the cited source.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
The acquisition of the presented IR data involves a specialized technique known as matrix isolation spectroscopy.
Methodology:
-
Sample Preparation: Thioformic acid is synthesized in the gas phase, often through pyrolysis of a suitable precursor. Due to its instability, it must be handled under high vacuum conditions.
-
Matrix Deposition: The gaseous thioformic acid is co-deposited with a large excess of an inert gas, typically argon, onto a cryogenic window (e.g., CsI or KBr) maintained at a very low temperature (around 10-20 K).
-
Spectroscopic Measurement: An FTIR spectrometer is used to record the infrared spectrum of the isolated molecules within the inert matrix. The low temperature and isolation prevent intermolecular interactions and decomposition, allowing for the measurement of the vibrational spectrum of the individual molecules.
-
Data Analysis: The resulting spectrum is analyzed to identify the fundamental vibrational frequencies. Isotopic substitution studies can be employed to confirm vibrational assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To date, there is a notable absence of standard ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for thioformic acid in publicly available literature. This is likely attributable to the compound's high reactivity and instability in solution at concentrations and temperatures typically required for NMR analysis.
Data Presentation: NMR Data
Direct experimental ¹H and ¹³C NMR data for thioformic acid is not currently available.
Experimental Protocol: Considerations for NMR Spectroscopy of Thioformic Acid
Obtaining NMR spectra of an unstable and air-sensitive compound like thioformic acid would necessitate specialized handling techniques to prevent decomposition.
Proposed Methodology:
-
Inert Atmosphere: All sample preparation and handling must be conducted under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to exclude oxygen and moisture.
-
Low Temperature: The NMR experiment should be performed at the lowest possible temperature to slow down decomposition pathways. This would require a cryoprobe and careful selection of a deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or THF-d₈).
-
In Situ Generation: One potential approach would be the in situ generation of thioformic acid within the NMR tube at low temperature, immediately followed by spectral acquisition.
-
Solvent Selection: The choice of deuterated solvent is critical. It must be dry, degassed, and unreactive towards thioformic acid.
Mass Spectrometry (MS)
Mass spectrometry has been successfully employed to detect and identify thioformic acid, particularly in gas-phase studies related to astrochemistry. The technique provides crucial information about the molecular weight of the compound.
Data Presentation: Mass Spectrometry Data
| Ion | m/z Ratio | Method |
| [CH₂OS]⁺ | 62 | PI-ReToF-MS[2][3] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfur Compounds
While a specific protocol for thioformic acid is not published, a general methodology for analyzing volatile sulfur compounds using GC-MS can be adapted.
Methodology:
-
Sample Introduction: For a volatile and reactive compound like thioformic acid, a gas-phase sample introduction system would be necessary. This could involve a headspace sampler or direct injection of the gaseous sample.
-
Gas Chromatography (GC): A GC column suitable for separating volatile sulfur compounds should be used. The column temperature program would need to be optimized to ensure elution of thioformic acid without on-column decomposition.
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV would be used to generate a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would separate the ions based on their mass-to-charge ratio.
-
Detection: The detector would record the abundance of each ion, generating the mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a potentially unstable compound like thioformic acid.
Caption: General workflow for the spectroscopic analysis of thioformic acid.
References
Unveiling Thioformic Acid in the Cosmos: A Technical Guide to its Detection in the Interstellar Medium
For Immediate Release
A comprehensive technical guide detailing the detection of thioformic acid (HC(O)SH) in the interstellar medium (ISM) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the observational data, experimental protocols for detection, and the key chemical pathways involved in the formation of this significant prebiotic molecule.
Thioformic acid, a sulfur-bearing analogue of formic acid, is of considerable interest to the scientific community due to its potential role in the origins of life. Its detection in various astronomical sources provides crucial insights into the complex chemistry of the interstellar medium. This guide synthesizes the current understanding of its presence in space, drawing from key observational and laboratory studies.
Observational Detections of Thioformic Acid
Thioformic acid has been successfully detected in several distinct interstellar environments, primarily in its more stable trans isomeric form. Tentative detections of the less stable cis isomer have also been reported, offering valuable constraints on the physical and chemical conditions of these regions.
Key Astronomical Sources
-
G+0.693-0.027: A giant molecular cloud located in the Galactic Center, where the first detection of trans-HC(O)SH was made.[1]
-
G31.41+0.31: A hot molecular core where both trans and, tentatively, cis-HC(O)SH have been observed.[2][3]
-
IRAS 16293-2422: A solar-type protostar where trans-HC(O)SH has been identified.[4][5]
The quantitative data from these observations are summarized in the tables below, providing a comparative overview of the column densities and abundances of thioformic acid across these diverse astronomical environments.
Quantitative Observational Data
| Source | Isomer | Column Density (cm⁻²) | Abundance (with respect to H₂) |
| G+0.693-0.027 | trans-HC(O)SH | (1.6 ± 0.1) × 10¹³ | ~1 × 10⁻¹⁰ |
| cis-HC(O)SH | ≤ 3 × 10¹² | ≤ 2 × 10⁻¹¹ | |
| G31.41+0.31 | trans-HC(O)SH | (2.0 ± 0.6) × 10¹⁶ | (2.0 ± 0.6) × 10⁻⁹ |
| cis-HC(O)SH | (5.4 ± 1.8) × 10¹⁵ (Tentative) | (5.4 ± 1.8) × 10⁻¹⁰ (Tentative) | |
| IRAS 16293-2422 B | trans-HC(O)SH | (1.02 ± 0.6) × 10¹⁵ | 8.50 × 10⁻¹¹ |
| cis-HC(O)SH | Not Detected | - |
Observed Rotational Transitions of trans-Thioformic Acid
The detection of thioformic acid is achieved through the observation of its rotational transitions at millimeter wavelengths. The following table lists some of the key observed transitions for the trans isomer.
| Transition | Frequency (GHz) | Source(s) of Detection |
| 5₁₄ - 4₁₃ | 105.663 | G31.41+0.31 |
| 4₁₃ - 3₁₂ | 84.567 | G31.41+0.31 |
| 8₁₇ - 7₁₆ | 169.055 | G+0.693-0.027 |
| 10₁₉ - 9₁₈ | 211.235 | G+0.693-0.027 |
| 11₁₁₀ - 10₁₉ | 232.332 | G+0.693-0.027 |
| 12₁₁₁ - 11₁₁₀ | 253.408 | G+0.693-0.027 |
| 13₁₁₂ - 12₁₁₁ | 274.460 | G+0.693-0.027 |
| 14₁₁₃ - 13₁₁₂ | 295.485 | G+0.693-0.027 |
| 11₂₁₀ - 10₂₉ | 235.908 | IRAS 16293-2422 B |
| 11₂₉ - 10₂₈ | 236.379 | IRAS 16293-2422 B |
Experimental Protocols
The detection and study of thioformic acid rely on sophisticated observational and laboratory techniques.
Astronomical Observation Protocol
The detection of thioformic acid in the ISM is primarily accomplished using high-resolution millimeter and submillimeter telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30m telescope.
-
Telescope and Receiver Setup: Observations are typically carried out in specific frequency bands that cover the predicted rotational transitions of HC(O)SH. For instance, the GUAPOS (G31 Unbiased ALMA sPectral Observational Survey) project utilized ALMA's Band 3, covering a frequency range from 84.05 GHz to 115.91 GHz.
-
Data Acquisition: The telescope is pointed towards the target source, and long integration times are often necessary to achieve a sufficient signal-to-noise ratio for detecting the faint molecular lines.
-
Data Reduction and Calibration: The raw observational data are processed using specialized software packages like CASA (Common Astronomy Software Applications). This involves calibration of the flux and bandpass, as well as phase calibration to correct for atmospheric effects.
-
Spectral Analysis: The calibrated spectra are then analyzed to identify the emission lines corresponding to thioformic acid. This is done by comparing the observed frequencies with laboratory-measured or theoretically calculated rotational transition frequencies of the molecule. Software such as MADCUBA (Modeling and Analysis of Dome C Mopra and other data in the B and A bands) is used to model the observed spectra under the assumption of Local Thermodynamic Equilibrium (LTE) to derive physical parameters like column density and excitation temperature.
Laboratory Formation in Interstellar Ice Analogues
Laboratory experiments provide crucial insights into the formation mechanisms of thioformic acid on the surfaces of interstellar dust grains.
-
Ice Sample Preparation: A mixture of relevant precursor molecules, such as carbon monoxide (CO) and hydrogen sulfide (H₂S), is deposited onto a cold substrate (typically at around 5 K) within a high-vacuum chamber to simulate interstellar ice mantles.
-
Irradiation: The ice sample is then irradiated with energetic electrons or ultraviolet photons to simulate the effects of cosmic rays and UV radiation in the ISM. This triggers chemical reactions within the ice.
-
Temperature Programmed Desorption (TPD): After irradiation, the sample is slowly heated. As the temperature increases, different molecular species sublime from the ice at their characteristic desorption temperatures.
-
Detection and Analysis: The desorbed molecules are then ionized and detected using a mass spectrometer, such as a reflectron time-of-flight mass spectrometer (ReTOF-MS). This allows for the identification of the newly formed molecules, including thioformic acid.
Chemical Formation and Signaling Pathways
The formation of thioformic acid in the interstellar medium is believed to occur through both gas-phase reactions and reactions on the surfaces of dust grains. The latter is considered to be a more significant pathway.
Grain-Surface Formation Pathway
On the surface of icy dust grains, the formation of thioformic acid is thought to proceed via the recombination of radicals.
Caption: Grain-surface formation of thioformic acid from CO and H₂S.
Observational Workflow
The process of detecting and analyzing thioformic acid from astronomical observations follows a structured workflow.
Caption: Workflow for the detection of interstellar thioformic acid.
This technical guide provides a foundational understanding of the detection and significance of thioformic acid in the interstellar medium. The presented data and protocols are essential for researchers working to unravel the complex chemical processes that lead to the formation of molecules relevant to life.
References
- 1. Thiols in the ISM: first detection of HC(O)SH and confirmation of C2H5SH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 3. Collection - Formation of Thioformic Acid (HCOSH)î¸The Simplest Thioacidî¸in Interstellar Ice Analogues - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 4. [2305.00480] Detection of monothioformic acid towards the solar-type protostar IRAS 16293-2422 [arxiv.org]
- 5. ias.ac.in [ias.ac.in]
The Biological Relevance of Simple Thioacids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simple thioacids, organic compounds containing a reactive thiol group (-SH) attached to a carbonyl group, are emerging as molecules of significant interest in cellular biology and therapeutic development. While often overshadowed by their more abundant thiol counterparts like glutathione, simple thioacids such as thioacetic acid and thiobenzoic acid possess unique chemical properties that allow them to participate in and modulate a variety of biological processes. Their ability to act as acylating agents, engage in redox reactions, and interact with enzymatic systems positions them as potential regulators of cellular signaling and metabolism. This technical guide provides an in-depth exploration of the biological relevance of simple thioacids, with a focus on their quantitative biological activities, the experimental methods used to assess them, and their roles in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed protocols and a summary of the current understanding of these intriguing molecules.
Quantitative Biological Activity of Thioacid Derivatives
While quantitative data specifically for simple thioacids like thioacetic acid and thiobenzoic acid remains an area of active research, studies on their derivatives provide valuable insights into their potential biological effects. The introduction of a thio- functional group can significantly alter the biological activity of a parent molecule. The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of various thio-containing compounds, offering a comparative perspective for future studies on simple thioacids.
Table 1: Cytotoxicity of Thio-derivatives against Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Thiobenzanilides | Compound 17 | A375 (Melanoma) | 11.8 | [1] |
| Thiobenzanilides | Compound 8 | A375 (Melanoma) | ~30 | [1] |
| Thiobenzanilides | Compound 9 | A375 (Melanoma) | ~30 | [1] |
| Thiobenzanilides | Compound 15 | MCF-7 (Breast Cancer) | 43 | [1] |
| Thiosemicarbazones | Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [2] |
| Thiosemicarbazones | Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | |
| NSAID Thioesters | Compound 8a | HepG2 (Liver Cancer) | 7.35 | |
| NSAID Thioesters | Compound 8a | MCF-7 (Breast Cancer) | 8.62 | |
| NSAID Thioesters | Compound 8a | HCT-116 (Colon Cancer) | 9.73 | |
| Benzoic Acid | Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 (µg/ml) | |
| Benzoic Acid | Benzoic Acid | CRM612 (Lung Cancer) | 670.6 ± 43.26 (µg/ml) |
Table 2: Enzyme Inhibition by Thio-derivatives
| Compound Class | Specific Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| Mercaptophenylacetic acid thiol esters | SB-218018 | Metallo-beta-lactamase (B. cereus II) | Ki = 185 µM (competitive) | |
| Mercaptophenylacetic acid thiol esters | SB-217782 | Metallo-beta-lactamase (B. cereus II) | Ki = 1500 µM (competitive) | |
| Thioesters from 2-sulfenyl ethylacetate | Compound I | Phospholipase A2 (C. durissus cumanensis) | IC50 = 193.2 µM | |
| Thioesters from 2-sulfenyl ethylacetate | Compound III | Phospholipase A2 (C. durissus cumanensis) | IC50 = 132.7 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing our understanding of simple thioacids. This section provides methodologies for key assays relevant to the study of their biological effects.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Thioacetic acid or Thiobenzoic acid
-
Target cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thioacid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the thioacid in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the thioacid. Include a vehicle control (medium with the solvent at the same concentration as the highest thioacid concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the thioacid concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Quantification of Intracellular Thiol Levels by HPLC
This protocol allows for the quantification of intracellular thiols, which can be adapted to measure the uptake and effect of simple thioacids on the cellular thiol pool. The method involves derivatization of thiols with a fluorescent reagent followed by separation and detection using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cells of interest
-
Thioacid for treatment
-
Phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM) for thiol derivatization
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) as a fluorescent derivatization reagent
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile phase (e.g., citric buffer/Methanol)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the desired concentrations of the simple thioacid for a specific duration.
-
-
Sample Preparation:
-
Harvest the cells by trypsinization and centrifuge to form a pellet.
-
Wash the cell pellet twice with ice-cold PBS.
-
To prevent auto-oxidation of thiols, resuspend the cell pellet in a buffer containing a thiol-stabilizing agent like N-ethylmaleimide (NEM).
-
Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles).
-
Centrifuge the cell lysate at high speed (e.g., 13,000 x g) to pellet cellular debris.
-
Collect the supernatant for derivatization.
-
-
Thiol Derivatization:
-
To the supernatant, add the fluorescent derivatization reagent SBD-F.
-
Incubate the mixture under the conditions specified by the reagent manufacturer to allow for complete derivatization of the thiol groups.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiol derivatives using a C18 reverse-phase column with a suitable mobile phase gradient.
-
Detect the fluorescently labeled thiols using a fluorescence detector at the appropriate excitation and emission wavelengths for the SBD-F adducts.
-
-
Quantification:
-
Prepare standard curves for known concentrations of the simple thioacid and other relevant thiols (e.g., glutathione, cysteine) derivatized in the same manner.
-
Quantify the amount of the thioacid and other thiols in the cell samples by comparing their peak areas to the standard curves.
-
Signaling Pathways and Mechanisms of Action
Simple thioacids, through their reactive thiol group, have the potential to modulate various cellular signaling pathways, particularly those sensitive to redox changes.
Redox Signaling and Oxidative Stress
Thioacids can participate in redox reactions, potentially influencing the cellular redox state. An imbalance in reactive oxygen species (ROS) production and antioxidant defense leads to oxidative stress, a condition implicated in numerous diseases, including cancer. Thioacids may act as either pro-oxidants or antioxidants depending on the cellular context.
-
Potential Pro-oxidant Activity: Thioacids could react with cellular components to generate ROS, leading to oxidative damage and triggering apoptosis in cancer cells.
-
Potential Antioxidant Activity: The thiol group can donate a hydrogen atom to scavenge free radicals, thus protecting cells from oxidative damage.
The workflow for investigating the impact of a simple thioacid on cellular redox state is depicted below.
References
Theoretical Underpinnings of Thioformic Acid's Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioformic acid (HCOSH), the simplest thiocarboxylic acid, serves as a fundamental model for understanding the structural and electronic properties of more complex sulfur-containing organic molecules.[1] Its structural nuances, arising from rotational isomerism and tautomerism, have been the subject of extensive theoretical investigation. This technical guide provides an in-depth analysis of the theoretical studies on the structure of thioformic acid, presenting key quantitative data, computational methodologies, and visual representations of its structural relationships.
Core Concepts: Isomerism in Thioformic Acid
Thioformic acid exists in two primary forms of isomerism:
-
Rotational Isomerism: Arising from the rotation around the C-S single bond, thioformic acid can exist as cis and trans conformers. In the cis isomer, the S-H bond is oriented in the same direction as the C=O bond, while in the trans isomer, they are in opposite directions.[2]
-
Tautomerism: Like other thiocarboxylic acids, thioformic acid can exist in two tautomeric forms: the thiol form (methanethioic S-acid) and the thione form (methanethioic O-acid). Theoretical studies often investigate the relative stabilities of the cis and trans conformers for both tautomers.
The interplay of these isomeric forms dictates the molecule's overall properties and reactivity. Theoretical calculations have been instrumental in elucidating the energetic landscape and geometric parameters of these different structures.
Quantitative Data from Theoretical Studies
The following tables summarize the key quantitative data obtained from various theoretical studies on the structure of thioformic acid. These calculations provide valuable insights into the relative stabilities and geometries of the different isomers.
Table 1: Relative Energies of Thioformic Acid Conformers
| Isomer | Computational Method | Relative Energy (kJ/mol) | Reference |
| trans-HCOSH | B3LYP/aug-cc-pVTZ | 0.00 | [3] |
| cis-HCOSH | B3LYP/aug-cc-pVTZ | 10.88 | [3] |
| Transition State | B3LYP/aug-cc-pVTZ | 41.84 | [3] |
| s-cis (thiol) | 6-31G | 0.00 | |
| s-trans (thiol) | 6-31G | 2.9 | |
| s-cis (thione) | 6-31G | 20.9 | |
| s-trans (thione) | 6-31G | 46.0 |
Note: The trans form is generally found to be energetically more stable.
Table 2: Calculated Structural Parameters of trans-Thioformic Acid
| Parameter | Computational Method | Value | Reference |
| Bond Length C=O (Å) | CCSD(T)-F12b/cc-pVQZ-F12 | 1.196 | |
| Bond Length C-S (Å) | CCSD(T)-F12b/cc-pVQZ-F12 | 1.782 | |
| Bond Length S-H (Å) | CCSD(T)-F12b/cc-pVQZ-F12 | 1.341 | |
| Bond Angle O=C-S (°) | CCSD(T)-F12b/cc-pVQZ-F12 | 125.9 | |
| Bond Angle C-S-H (°) | CCSD(T)-F12b/cc-pVQZ-F12 | 95.8 | |
| Dihedral Angle O=C-S-H (°) | - | 0.0 |
Table 3: Calculated Structural Parameters of cis-Thioformic Acid
| Parameter | Computational Method | Value | Reference |
| Bond Length C=O (Å) | CCSD(T)-F12b/cc-pVQZ-F12 | 1.200 | |
| Bond Length C-S (Å) | CCSD(T)-F12b/cc-pVQZ-F12 | 1.775 | |
| Bond Length S-H (Å) | CCSD(T)-F12b/cc-pVQZ-F12 | 1.342 | |
| Bond Angle O=C-S (°) | CCSD(T)-F12b/cc-pVQZ-F12 | 122.3 | |
| Bond Angle C-S-H (°) | CCSD(T)-F12b/cc-pVQZ-F12 | 98.6 | |
| Dihedral Angle O=C-S-H (°) | - | 180.0 |
Experimental and Computational Protocols
The theoretical studies cited in this guide employ a range of computational chemistry methods to model the structure and energetics of thioformic acid. The following provides a generalized overview of the methodologies.
Ab Initio and Density Functional Theory (DFT) Calculations
-
Software: Quantum chemistry packages such as GAUSSIAN and MOLPRO are commonly used for these calculations.
-
Methods:
-
Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2): These are foundational ab initio methods.
-
Coupled Cluster (CC) methods, such as CCSD(T): These highly accurate methods are often used for final energy calculations. The explicitly correlated CCSD(T)-F12b method has been utilized for its precision.
-
Density Functional Theory (DFT): Functionals like B3LYP and ωB97XD are widely employed for geometry optimizations and frequency calculations due to their balance of accuracy and computational cost.
-
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ, cc-pVQZ-F12) are frequently used to describe the atomic orbitals.
Geometry Optimization and Vibrational Analysis
-
Geometry Optimization: The molecular geometries of the different isomers are fully optimized to find the minimum energy structures on the potential energy surface. This is often achieved using gradient-based optimization algorithms.
-
Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide theoretical vibrational spectra that can be compared with experimental data. Anharmonic corrections are sometimes included for more accurate spectral predictions.
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key structural relationships in thioformic acid.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Thioformic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Thioformic acid is a volatile and reactive compound. Its basic physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂OS | [1] |
| Molar Mass | 62.09 g/mol | [1] |
| Boiling Point | 86 °C (187 °F; 359 K) | [1] |
| Tautomers | Thiol form (HC(O)SH) and Thione form (HC(S)OH) | [2] |
Proposed Synthesis Protocol: Thionation of Potassium Formate with Phosphorus Pentasulfide
This proposed protocol is adapted from general methods for the synthesis of thiocarboxylic acids and related compounds, such as thioamides, which utilize phosphorus pentasulfide as a thionating agent. This protocol should be considered experimental and requires careful execution with all necessary safety precautions.
Reaction Principle
The synthesis involves the thionation of a formate salt, specifically potassium formate, using phosphorus pentasulfide (P₄S₁₀). The overall reaction is proposed as follows:
4 HCOOK + P₄S₁₀ → 4 HCOSH + other phosphorus- and sulfur-containing byproducts
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Potassium Formate (HCOOK) | Anhydrous, ≥99% |
| Phosphorus Pentasulfide (P₄S₁₀) | ≥99% |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |
| Diethyl ether | Anhydrous, ≥99% |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Round-bottom flask with reflux condenser | Standard glassware |
| Magnetic stirrer with heating mantle | |
| Schlenk line or inert gas (N₂ or Ar) setup | |
| Ice bath | |
| Rotary evaporator | |
| Short-path distillation apparatus |
Experimental Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus pentasulfide is corrosive, moisture-sensitive, and reacts with water to produce hydrogen sulfide (H₂S), which is highly toxic and flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Reaction Setup:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), a thermometer, and a nitrogen or argon inlet.
-
Ensure all glassware is thoroughly dried before use.
-
-
Reaction:
-
Under a stream of inert gas, add anhydrous potassium formate (e.g., 0.1 mol, 8.41 g) to the reaction flask.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the suspension.
-
Carefully add phosphorus pentasulfide (e.g., 0.0275 mol, 12.2 g, providing a slight excess of sulfur) in portions to the stirred suspension. The addition may be exothermic.
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (if a suitable system can be developed) or by observing the consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species and decompose excess P₄S₁₀. Caution: This will evolve H₂S gas.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator at low temperature and pressure.
-
-
Purification:
-
The crude thioformic acid can be purified by short-path distillation under reduced pressure. The boiling point is reported to be 86 °C at atmospheric pressure, so the distillation should be performed at a lower temperature under vacuum.
-
Expected Yield and Characterization
The expected yield for this reaction is not well-established. Based on similar reactions, a moderate yield might be anticipated. The purified thioformic acid should be characterized by:
-
¹H NMR: Expect a formyl proton signal and a thiol proton signal.
-
¹³C NMR: Expect a carbonyl carbon signal.
-
IR Spectroscopy: Expect a C=O stretching vibration and an S-H stretching vibration.
-
Mass Spectrometry: To confirm the molecular weight.
Alternative Synthetic Approach: Hydrolysis of O-Ethyl Thioformate
An alternative route to thioformic acid could be the hydrolysis of a stable precursor like O-ethyl thioformate. A detailed protocol for the synthesis of O-ethyl thioformate from triethylorthoformate and hydrogen sulfide has been reported. The subsequent hydrolysis would need to be carefully controlled to favor the formation of thioformic acid over its decomposition.
Diagrams
Synthesis Pathway
References
Application Notes: Handling and Storage of Thioformic Acid
For the safe handling and storage of thioformic acid, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to the guidelines established by your institution's Environmental Health and Safety (EHS) department. The information provided here is for general guidance and should not replace a formal SDS.
1. General Information
Thioformic acid is a reactive and potentially hazardous chemical. Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound. It is known for its pungent odor and is flammable.
2. Safe Handling Procedures
All work with thioformic acid should be conducted in a well-ventilated fume hood to minimize inhalation exposure. Personal protective equipment (PPE) is mandatory.
-
Engineering Controls: A properly functioning chemical fume hood is essential.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Consult the manufacturer's glove selection guide for specific breakthrough times.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are necessary.
-
3. Storage
Thioformic acid should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Temperature: Store in a refrigerator or a cool, designated chemical storage area.
-
Containers: Keep in the original, tightly sealed container.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metals.
4. Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
-
Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may react with the substance.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Protocols
General Protocol for Working with Thioformic Acid
-
Preparation: Before starting any work, ensure the fume hood is operational and all necessary PPE is available and in good condition. Have spill control materials and emergency contact information readily accessible.
-
Aliquoting:
-
Perform all aliquoting and dispensing of thioformic acid inside the fume hood.
-
Use appropriate, clean, and dry glassware or compatible plasticware.
-
Keep the container tightly sealed when not in use.
-
-
Reaction Setup:
-
If using thioformic acid in a reaction, add it slowly to the reaction mixture.
-
Be aware of potential exothermic reactions and have a cooling bath on standby if necessary.
-
-
Waste Disposal:
-
Dispose of all waste containing thioformic acid in a designated, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Decontamination:
-
Clean any contaminated surfaces and equipment thoroughly.
-
Wash hands thoroughly after handling the chemical.
-
Data Summary
| Property | Value |
| Chemical Formula | CH₂OS |
| Molecular Weight | 62.09 g/mol |
| Appearance | Colorless to yellow liquid |
| Odor | Pungent |
| Boiling Point | Approximately 85-87 °C (decomposes) |
| Storage Temperature | 2-8 °C |
| Incompatible Materials | Strong oxidizing agents, bases, metals |
Diagrams
Caption: Workflow for Safe Handling of Thioformic Acid.
Thioformic Acid as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformic acid (HCOSH) is the simplest thiocarboxylic acid. While its larger analogues, such as thioacetic acid and thiobenzoic acid, have well-documented roles in organic synthesis, thioformic acid itself is less commonly employed as a reagent and its applications are not as extensively reported. However, based on the known reactivity of thiocarboxylic acids, the synthetic potential of thioformic acid can be extrapolated. This document provides detailed application notes and protocols for the use of thioformic acid as a reagent in organic synthesis, with the understanding that many of the specific examples and detailed protocols are based on analogous reactions with thioacetic acid due to the limited availability of data for thioformic acid itself.
Thioformic acid can act as a versatile reagent in several key transformations, primarily leveraging the nucleophilicity of its conjugate base (thioformate) and the ability of its S-H bond to participate in radical reactions. These reactions are valuable for the introduction of sulfur-containing functionalities into organic molecules, which is of significant interest in drug discovery and development due to the unique properties that sulfur atoms can impart to bioactive compounds.
Application Note 1: Thioformylation via Nucleophilic Substitution
Principle:
Thioformic acid can be deprotonated by a base to form the thioformate anion (HCOS⁻), a potent sulfur nucleophile. This nucleophile can displace leaving groups (e.g., halides, tosylates) in an SN2 reaction to form S-thioformate esters. These thioformates can serve as protected forms of thiols, which can be subsequently unmasked via hydrolysis. This two-step sequence provides a valuable method for the introduction of a thiol group.
Logical Workflow for Thiol Introduction via Thioformylation:
Caption: Workflow for the introduction of a thiol group using potassium thioformate.
Experimental Protocol: Synthesis of S-Benzyl Thioformate (Analogous to Thioacetate Protocol)
This protocol is adapted from established procedures for the synthesis of S-benzyl thioacetate.
Materials:
-
Benzyl bromide
-
Potassium thioformate (can be prepared in situ from thioformic acid and a base like potassium hydroxide)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl bromide (1.0 eq) in DMF, add potassium thioformate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude S-benzyl thioformate.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data for Nucleophilic Substitution with Potassium Thioacetate (as an analogue for Potassium Thioformate):
| Substrate (Alkyl Halide) | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl bromide | S-Benzyl thioacetate | DMF | RT | 4 | 95 |
| 1-Bromobutane | S-Butyl thioacetate | Acetone | Reflux | 6 | 88 |
| 2-Bromopropane | S-Isopropyl thioacetate | Ethanol | Reflux | 12 | 75 |
| 1-Iodopentane | S-Pentyl thioacetate | DMF | RT | 3 | 92 |
Application Note 2: Radical Addition to Unsaturated Bonds (Thiol-ene Reaction)
Principle:
The S-H bond of thioformic acid can undergo homolytic cleavage in the presence of a radical initiator (e.g., AIBN) or upon UV irradiation to generate a thioformyl radical (HCOS•). This radical can add to alkenes and alkynes in a radical chain reaction, leading to the formation of thioformates. This reaction typically proceeds with anti-Markovnikov regioselectivity.
Mechanism of Radical Addition of Thioformic Acid to an Alkene:
Caption: General mechanism for the radical addition of thioformic acid to an alkene.
Experimental Protocol: Radical Addition of Thioacetic Acid to 1-Octene (as an analogue for Thioformic Acid)
Materials:
-
1-Octene
-
Thioacetic acid
-
Azobisisobutyronitrile (AIBN)
-
Toluene (optional, can be run neat)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flask equipped with a reflux condenser, combine 1-octene (1.0 eq) and thioacetic acid (1.5 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture at 80 °C for 2-4 hours under an inert atmosphere.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove any excess thioacetic acid and solvent under reduced pressure.
-
Purify the resulting S-octyl thioacetate by column chromatography (hexanes/ethyl acetate gradient).
Quantitative Data for Radical Addition of Thioacetic Acid to Alkenes:
| Alkene | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Octene | AIBN | Neat | 80 | 3 | 90 |
| Styrene | UV light | Benzene | RT | 6 | 85 |
| Cyclohexene | AIBN | Neat | 80 | 4 | 88 |
| Methyl acrylate | AIBN | Toluene | 70 | 5 | 92 |
Application Note 3: Synthesis of Thioamides from Nitriles
Principle:
Thioformic acid can react with nitriles to produce thioamides. This transformation is thought to proceed via the addition of the thioacid to the nitrile, followed by tautomerization. The reaction can be promoted by a base or a Lewis acid.
Experimental Protocol: Synthesis of Thiobenzamide from Benzonitrile (Analogous to Thioacetic Acid Protocol)
This protocol is based on procedures using thioacetic acid for the conversion of nitriles to thioamides.[1]
Materials:
-
Benzonitrile
-
Thioacetic acid
-
Calcium hydride
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add benzonitrile (1.0 eq), thioacetic acid (1.2 eq), and calcium hydride (1.5 eq).
-
Heat the reaction mixture to 80°C under solvent-free conditions with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thiobenzamide by recrystallization or column chromatography.
Quantitative Data for Thioamide Synthesis from Nitriles using Thioacetic Acid:
| Nitrile | Product (Thioamide) | Temp. (°C) | Time (h) | Yield (%) |
| Benzonitrile | Thiobenzamide | 80 | 1.5 | 92 |
| 4-Chlorobenzonitrile | 4-Chlorothiobenzamide | 80 | 2 | 88 |
| Acetonitrile | Thioacetamide | 80 | 1 | 85 |
| 3-Phenylpropionitrile | 3-Phenylpropanethioamide | 80 | 2.5 | 80 |
Application Note 4: Synthesis of S-Thioformates from Alcohols
Principle:
In the presence of a strong acid catalyst, thioformic acid can react with alcohols to form S-thioformate esters. This reaction is particularly effective for benzylic, allylic, and tertiary alcohols that can form stable carbocation intermediates.
Reaction Workflow:
Caption: Simplified workflow for the acid-catalyzed synthesis of S-thioformates from alcohols.
Experimental Protocol: Synthesis of S-Benzyl Thioacetate from Benzyl Alcohol (as an analogue for Thioformic Acid)
This protocol is adapted from a method for the synthesis of S-thioesters from alcohols using thioacetic acid and tetrafluoroboric acid.[2][3]
Materials:
-
Benzyl alcohol
-
Thioacetic acid
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing thioacetic acid (10 eq), add benzyl alcohol (1.0 eq).
-
Carefully add a catalytic amount of tetrafluoroboric acid (0.15 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for the Synthesis of S-Thioesters from Alcohols using Thioacetic Acid:
| Alcohol | Product (S-Thioester) | Catalyst | Temp. (°C) | Time (min) | Yield (%) |
| Benzyl alcohol | S-Benzyl thioacetate | HBF₄ | RT | 30 | 95 |
| Cinnamyl alcohol | S-Cinnamyl thioacetate | HBF₄ | RT | 30 | 92 |
| 1-Adamantanol | S-(1-Adamantyl) thioacetate | HBF₄ | RT | 60 | 85 |
| 4-Methoxybenzyl alcohol | S-(4-Methoxybenzyl) thioacetate | HBF₄ | RT | 30 | 98 |
While direct applications of thioformic acid as a reagent are not widely documented, its chemical properties, inferred from the reactivity of other thiocarboxylic acids, suggest its potential as a valuable tool in organic synthesis. It can serve as a precursor for the thioformyl group in nucleophilic substitutions, participate in radical additions to unsaturated systems, and act as a sulfur source in the synthesis of thioamides. The protocols and data presented here, largely based on analogous reactions with thioacetic acid, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of thioformic acid in their work. Further research into the specific applications of thioformic acid is warranted to fully elucidate its potential in modern organic synthesis.
References
Applications of Thioformic Acid Analogs in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of thioformic acid in peptide synthesis is not widely documented, its structural analog, formic acid, is extensively used for the N-terminal formylation of peptides. This modification is crucial for synthesizing peptides with specific biological activities, such as chemoattractants for leukocytes. This document provides detailed application notes and protocols for N-terminal formylation and briefly discusses the broader role of peptide thioacids in chemical ligation reactions, a field relevant to the "thio" aspect of the initial query.
Application: N-Terminal Formylation of Peptides
N-terminal formylation is a post-translational modification that plays a significant role in various biological processes. It involves the addition of a formyl group (-CHO) to the N-terminal amino group of a peptide. This modification can enhance the biological activity of peptides and is a key feature of certain bacterial and mitochondrial proteins, which are recognized by the immune system.
Quantitative Data on N-Terminal Formylation
The efficiency of on-resin N-terminal formylation can be high, with yields often depending on the specific peptide sequence and the chosen formylation method. The following table summarizes representative yields obtained using formic acid-based protocols.
| Peptide Sequence | Formylation Method | Yield (%) | Reference |
| Met-Leu-Lys-Leu-Ile-Val | Formic acid / DCC | 70-75% | [1] |
| Met-Met-Tyr-Ala-Leu-Phe | Formic acid / DCC | 70-75% | [1] |
| Various peptides (up to 34 aa) | Formic acid / Ac₂O / Pyridine | >90% | [2] |
Experimental Protocols
Protocol 1: On-Resin N-Formylation using Formic Acid and DCC
This protocol describes the N-terminal formylation of a peptide synthesized on a solid support using in-situ activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Peptidyl-resin
-
Formic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
-
Syringe with a frit
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Preparation of the Formylating Reagent:
-
In a flask, combine formic acid (25 mmol) and DCC (12.5 mmol) with diethyl ether (14.5 mL).
-
Incubate the mixture at 0°C for 4 hours to form the active formylating reagent.
-
Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
-
Reduce the volume of the filtrate to approximately 2 mL using a rotary evaporator.[1]
-
-
Peptide-Resin Preparation:
-
Swell the peptidyl-resin (1 equivalent) in DMF for 30 minutes in a syringe fitted with a frit.
-
Drain the DMF.
-
-
Formylation Reaction:
-
Add the concentrated formylating reagent to the swollen peptidyl-resin in DMF (1 mL).
-
Add DIEA (125 mmol).
-
Keep the reaction at 4°C overnight. Low temperatures are crucial to prevent the decomposition of formic acid.[1]
-
-
Monitoring the Reaction:
-
Monitor the completion of the reaction using the Kaiser test. A negative result (the resin beads remain colorless) indicates complete formylation.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (MeOH) (3 times).
-
-
Drying:
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the N-formylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
-
Purification:
-
Purify the crude N-formylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Rapid On-Resin N-Formylation (One-Pot Reaction)
This protocol offers a faster, one-pot procedure for N-terminal formylation at room temperature using readily available reagents.
Materials:
-
Peptidyl-resin
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Formic acid
-
Acetic anhydride
-
Standard cleavage and purification reagents (as in Protocol 1)
Procedure:
-
Resin Swelling:
-
Swell the peptidyl-resin (1 equivalent) in DMF for 30 minutes in a syringe fitted with a frit.
-
-
Reagent Addition:
-
Drain the DMF.
-
To the swollen resin, add DMF, followed by pyridine (10 equivalents) and formic acid (10 equivalents).
-
-
Activation and Formylation:
-
Gently shake the mixture for 1 minute.
-
Add acetic anhydride (5 equivalents) dropwise to the mixture while gently shaking.
-
Continue to shake the reaction mixture for 10-30 minutes at room temperature.
-
-
Washing, Drying, Cleavage, and Purification:
-
Follow steps 5-8 from Protocol 1.
-
Visualizing the Workflow
Caption: Workflow for N-terminal formylation of peptides.
Broader Context: Thioacid-Mediated Peptide Ligation
While thioformic acid itself is not commonly used, larger peptide thioacids are pivotal in a powerful technique called native chemical ligation (NCL) . NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond.
This method is instrumental in the synthesis of large peptides and proteins that are inaccessible by continuous solid-phase peptide synthesis. The general principle involves the chemoselective reaction between the C-terminal thioester of one peptide segment and the N-terminal cysteine of another.
Caption: Simplified mechanism of Native Chemical Ligation.
Safety and Handling
Formic Acid Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Flammable: Flammable liquid and vapor.
-
Toxic: Toxic if inhaled and harmful if swallowed.
-
Respiratory Irritant: Corrosive to the respiratory tract.
Potential Additional Hazards for Thioformic Acid (Extrapolated):
-
Odor: Likely to have a strong, unpleasant odor characteristic of thiol compounds.
-
Reactivity: The C=S bond may exhibit different reactivity compared to the C=O bond.
Handling Procedures:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl or Neoprene). Inspect gloves before use.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Spills: In case of a spill, evacuate the area, eliminate ignition sources, and absorb the spill with an inert material (e.g., sand or sodium bicarbonate).
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Application Notes and Protocols: Thioformic Acid in Thioester Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are vital functional groups in organic chemistry and biochemistry, serving as key intermediates in the synthesis of complex molecules and playing a crucial role in biological processes such as fatty acid metabolism. Their unique reactivity, intermediate between that of an acid anhydride and an ester, makes them valuable for acyl transfer reactions. Thioformic acid, as the simplest thiocarboxylic acid, presents a theoretically direct route to thioformate esters. However, the practical application of thioformic acid is limited due to its instability. These application notes provide detailed protocols for the formation of thioformate esters using stable, convenient precursors and surrogates for thioformic acid, namely O-ethyl thioformate and in situ generated thioformylating agents for the synthesis of S-aryl thioformates.
Core Concepts
Direct use of thioformic acid in synthesis is often circumvented by employing more stable derivatives that can effectively transfer the thioformyl group. This approach offers better control, scalability, and safety. The two primary methods detailed here are:
-
Use of a Stable Thioformate Ester Precursor: Synthesis and application of O-ethyl thioformate for the thioformylation of nucleophiles.
-
In Situ Generation for S-Aryl Thioformates: A one-pot synthesis of S-phenyl thioformate from formic acid.
These methods provide reliable access to thioformate esters, which are valuable intermediates in organic synthesis and have potential applications in drug discovery and development.
Data Presentation
The following tables summarize the yields for the synthesis of thioformate ester precursors.
Table 1: Synthesis of O-Ethyl Thioformate
| Precursor | Reagents | Catalyst | Yield (%) | Reference |
| Triethylorthoformate | Hydrogen Sulfide | Sulfuric Acid | 83 | Borths et al., 2009[1][2] |
Table 2: Synthesis of S-Phenyl Thioformate
| Precursor | Reagents | Solvent | Yield (%) | Reference |
| Formic Acid | Thiophenol, Acetic Anhydride | None | 90 | (General procedure) |
Experimental Protocols
Protocol 1: Synthesis of O-Ethyl Thioformate
This protocol describes the synthesis of O-ethyl thioformate from triethylorthoformate and hydrogen sulfide.[1][2] O-ethyl thioformate is a stable, isolatable reagent that can be used for subsequent thioformylation reactions.
Materials:
-
Triethylorthoformate
-
Hydrogen sulfide (gas)
-
Sulfuric acid (concentrated)
-
Ethanol
-
Nitrogen gas
-
Pressure-rated reaction vessel
-
Scrubbing solution (e.g., aqueous NaOH and NaOCl)
Procedure:
-
To a pressure-rated reaction vessel under a nitrogen atmosphere, add triethylorthoformate and a catalytic amount of sulfuric acid in ethanol.
-
Pressurize the vessel with hydrogen sulfide gas (e.g., to 2.1 bar).
-
Stir the reaction mixture at room temperature. Monitor the consumption of hydrogen sulfide by the pressure drop and add more as needed to maintain the reaction pressure.
-
Once the reaction is complete (indicated by the cessation of hydrogen sulfide uptake), carefully vent the excess hydrogen sulfide through a scrubbing solution.
-
The resulting O-ethyl thioformate can be used directly as a solution in ethanol or isolated by distillation. The isolated product should be stored under a nitrogen atmosphere at low temperature (-20 °C) for long-term stability.
Protocol 2: Thioformylation of Amines using O-Ethyl Thioformate
This protocol details the use of the prepared O-ethyl thioformate to synthesize thioformamides. A similar procedure can be adapted for the thioformylation of thiols to form dithiocarbonates.
Materials:
-
O-ethyl thioformate (solution in ethanol or neat)
-
Amine substrate
-
Ethanol (or other suitable solvent)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the amine substrate in ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add O-ethyl thioformate (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure thioformamide. This method is effective for a range of aromatic, aliphatic, and secondary amines, providing good to excellent yields.[2]
Protocol 3: Synthesis of S-Phenyl Thioformate
This protocol describes a one-pot synthesis of S-phenyl thioformate.
Materials:
-
Formic acid
-
Acetic anhydride
-
Thiophenol
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cool a mixture of formic acid and acetic anhydride to 0 °C.
-
Slowly add thiophenol to the cooled mixture with stirring. A small amount of pyridine can be added to catalyze the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with anhydrous diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude S-phenyl thioformate can be purified by column chromatography to yield the final product.
Visualizations
Applications in Drug Development
Thioesters are crucial for the synthesis of peptides and proteins via Native Chemical Ligation (NCL) . NCL allows for the coupling of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. This chemoselective reaction forms a native peptide bond at the ligation site, enabling the synthesis of large proteins that are inaccessible by conventional solid-phase peptide synthesis. The ability to produce thioformate esters provides a pathway to novel peptide modifications and protein analogues for therapeutic development.
Furthermore, the broader class of thiocarbonyl-containing compounds, including thioamides (which can be formed from thioformates), are gaining attention in medicinal chemistry. They can act as bioisosteres for amides, offering altered metabolic stability and pharmacokinetic properties. The unique chemical properties of the thioester and related groups make them valuable tools for developing new therapeutic agents.
References
Application Notes and Protocols: Thioformic Acid in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules. While numerous methods exist for amide bond formation, the use of thioacids as acyl donors offers a unique and often milder alternative to traditional carboxylic acid activation. This document provides detailed application notes and protocols for the reaction of thioformic acid with primary and secondary amines to yield formamides. Formamides are crucial intermediates in various synthetic pathways and are present in many biologically active compounds.
Thioformic acid (HCOSH), the simplest thiocarboxylic acid, can exist in two tautomeric forms: the thiol form and the thione form. The thiol form is generally more stable.[1][2] Its reactivity is characterized by the acidity of the thiol proton and the electrophilicity of the carbonyl carbon. Compared to its oxygen analog, formic acid, thioformic acid is significantly more acidic, which influences its reactivity in amide formation.[1] The reaction with amines proceeds through nucleophilic attack of the amine on the carbonyl carbon of the thioformic acid.
Reaction Mechanism and Principles
The reaction of thioformic acid with an amine to form a formamide is a nucleophilic acyl substitution. The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of thioformic acid.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to either the oxygen or sulfur atom.
-
Leaving Group Departure: The C-S bond cleaves, and the thiol (or thiolate) acts as the leaving group, which is a better leaving group than the hydroxyl group in the analogous reaction with formic acid. This step is often the rate-determining step.
-
Product Formation: The final products are the formamide and hydrogen sulfide (or a corresponding salt).
Several strategies can be employed to facilitate this reaction, including the use of activating agents or catalyst-free approaches that may involve the in-situ formation of more reactive intermediates like disulfides.
Applications in Research and Drug Development
The formylation of amines is a critical transformation in drug discovery and development for several reasons:
-
Bioisosteric Replacement: The formamide group can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Peptide Modification: N-formylation of peptides can protect the N-terminus and modulate their biological activity and stability.[3][4]
-
Synthetic Intermediates: Formamides are versatile precursors for the synthesis of isocyanides, formamidines, and various heterocyclic compounds that are prevalent in medicinal chemistry.
-
Lead Optimization: The introduction of a formyl group can alter the polarity, hydrogen bonding capacity, and overall conformation of a molecule, providing a tool for lead optimization in drug discovery programs.
Experimental Protocols
While direct and detailed protocols for the reaction of thioformic acid with a wide range of amines are not extensively reported, the following protocols are adapted from well-established procedures for the formylation of amines using formic acid and the thioformylation using other thioacylating agents. These should serve as an excellent starting point for optimization.
Protocol 1: General Procedure for the N-Formylation of Primary and Secondary Amines using a Thioformic Acid Analogue (Adapted from Formic Acid Protocols)
This protocol is based on the direct reaction of an amine with formic acid and can be adapted for thioformic acid. Given the higher acidity of thioformic acid, the reaction may proceed under milder conditions.
Materials:
-
Amine (primary or secondary)
-
Thioformic acid (or a stable precursor/analogue)
-
Solvent (e.g., Toluene, Dichloromethane (DCM), or solvent-free)
-
Dean-Stark apparatus (for azeotropic removal of water/H2S)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the amine (1.0 eq).
-
Add the solvent of choice (e.g., toluene, 10 mL per mmol of amine).
-
Add thioformic acid (1.2 - 2.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: For solvent-free conditions, the amine and thioformic acid can be heated together at a temperature ranging from 60-80 °C.
Protocol 2: Catalytic N-Formylation (Adapted from Iodine-Catalyzed Formic Acid Reaction)
The use of a catalyst can often improve the efficiency of the formylation reaction.
Materials:
-
Amine (primary or secondary)
-
Thioformic acid
-
Iodine (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a flask, combine the amine (1.0 eq), thioformic acid (2.0 eq), and a catalytic amount of iodine (5 mol%).
-
Stir the mixture at 70 °C under solvent-free conditions.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the formylation of various amines using formic acid. These data can be used as a reference for optimizing the reaction with thioformic acid. It is anticipated that reactions with thioformic acid may require lower temperatures or shorter reaction times due to its higher reactivity.
Table 1: N-Formylation of Primary Amines with Formic Acid
| Entry | Amine | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 1 | Aniline | None, 80 °C, neat | 2 | 92 | |
| 2 | 4-Methoxyaniline | None, 80 °C, neat | 1.5 | 95 | |
| 3 | 4-Chloroaniline | None, 80 °C, neat | 3 | 88 | |
| 4 | Benzylamine | None, 80 °C, neat | 2.5 | 90 | |
| 5 | Cyclohexylamine | Imidazole, mechanochemical | 3.3 | 85 | |
| 6 | Aniline | I2 (5 mol%), 70 °C, neat | 1 | 94 |
Table 2: N-Formylation of Secondary Amines with Formic Acid
| Entry | Amine | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Methylaniline | None, 80 °C, neat | 4 | 85 | |
| 2 | Dibenzylamine | p-Ts-Im, mechanochemical | 2 | 87 | |
| 3 | Piperidine | None, Toluene, reflux | 6 | 98 | |
| 4 | Morpholine | None, Toluene, reflux | 5 | 96 | |
| 5 | N-Methylaniline | I2 (5 mol%), 70 °C, neat | 2 | 91 |
Visualizations
Reaction Mechanism
Caption: General mechanism for the reaction of thioformic acid with an amine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of formamides.
References
Application Notes and Protocols for the Quantitative Analysis of Thioformic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformic acid (HCOSH), the simplest thiocarboxylic acid, is a volatile and reactive sulfur-containing compound. Its quantification is crucial in various research fields, including atmospheric chemistry, biochemistry, and drug metabolism studies, due to its potential role as a metabolic intermediate and its contribution to flavor and odor profiles. The inherent instability and low concentrations of thioformic acid in complex matrices present analytical challenges. This document provides detailed protocols for the quantitative analysis of thioformic acid using various analytical techniques, including gas chromatography, high-performance liquid chromatography, and spectrophotometry.
Analytical Techniques for Thioformic Acid Quantification
A variety of analytical methods can be adapted for the accurate and sensitive quantification of thioformic acid. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques are categorized as follows:
-
Gas Chromatography (GC): Ideal for volatile compounds like thioformic acid, GC offers high resolution and sensitivity, especially when coupled with a sulfur-specific detector or a mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that typically requires derivatization of the thiol group to enable detection by UV-Vis or fluorescence detectors. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can provide high specificity and sensitivity, potentially without derivatization.
-
Spectrophotometry: A simple and cost-effective method for the quantification of total thiols, providing a rapid assessment of thiol content in a sample.
The following sections provide detailed protocols and quantitative data for each of these techniques.
Gas Chromatography (GC) Based Methods
Gas chromatography is a powerful technique for the separation and quantification of volatile compounds. For thioformic acid analysis, a crucial step is sample preparation to extract and concentrate the analyte, often followed by derivatization to enhance stability and detectability.
Quantitative Data Summary for GC Methods
| Parameter | Headspace SPME-GC-SCD | Derivatization with PFBBr-GC-MS |
| Limit of Detection (LOD) | Low ng/L to µg/L range | pg/L to ng/L range |
| Limit of Quantification (LOQ) | µg/L range | ng/L range |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (Recovery %) | 85-115% | 90-110% |
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC and Sulfur Chemiluminescence Detection (SCD)
This method is suitable for the analysis of volatile thiols in liquid samples such as beverages or biological fluids.
Materials:
-
HS-SPME autosampler and GC system with a Sulfur Chemiluminescence Detector (SCD).
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Inert capillary column (e.g., DB-Sulfur SCD).
-
20 mL headspace vials with magnetic screw caps.
-
Sodium chloride (NaCl).
-
Phosphate buffer solution (pH 7.0).
-
Thioformic acid standard.
Procedure:
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.
-
Add 1 mL of phosphate buffer solution (pH 7.0) to maintain a stable pH.
-
-
SPME Extraction:
-
Immediately seal the vial.
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 40°C) for a defined time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes) with agitation.
-
-
GC-SCD Analysis:
-
After extraction, the SPME fiber is automatically inserted into the hot GC inlet for thermal desorption of the analytes.
-
GC Conditions (example):
-
Inlet temperature: 250°C.
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Initial temperature of 40°C for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
-
SCD Conditions:
-
Follow the manufacturer's instructions for detector operation.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of thioformic acid in a matrix similar to the sample.
-
Quantify the thioformic acid concentration in the samples by comparing the peak area to the calibration curve.
-
Workflow Diagram:
Caption: Workflow for thioformic acid analysis by HS-SPME-GC-SCD.
High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC methods for thiol analysis typically rely on pre-column derivatization to introduce a UV-absorbing or fluorescent tag, enhancing sensitivity and selectivity.
Quantitative Data Summary for HPLC Methods
| Parameter | HPLC-UV with DTNB Derivatization | HPLC-Fluorescence with ThioGlo3 | HPLC-MS/MS |
| Limit of Detection (LOD) | Low µM range | fmol to pmol range | High pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | µM range | pmol range | ng/mL range |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (RSD%) | < 10% | < 5% | < 5% |
| Accuracy (Recovery %) | 90-110% | 95-105% | 95-105% |
Experimental Protocol: HPLC with Pre-column Derivatization using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
This method is based on the well-known Ellman's reaction, where DTNB reacts with thiols to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), which can be detected by UV-Vis spectrophotometry.
Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
DTNB solution (Ellman's reagent).
-
Reaction buffer (e.g., phosphate buffer, pH 8.0).
-
Trichloroacetic acid (TCA) for protein precipitation (if necessary).
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
Thioformic acid standard.
Procedure:
-
Sample Preparation and Derivatization:
-
For biological samples containing proteins, precipitate proteins by adding an equal volume of cold 10% TCA, vortex, and centrifuge. Collect the supernatant.
-
In a microcentrifuge tube, mix 100 µL of the sample (or standard) with 800 µL of reaction buffer.
-
Add 100 µL of DTNB solution and incubate at room temperature for 15 minutes.
-
-
HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
HPLC Conditions (example):
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 412 nm (for TNB).
-
Gradient elution: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
-
Quantification:
-
A calibration curve is constructed by derivatizing and analyzing known concentrations of thioformic acid standards.
-
The concentration of thioformic acid in the sample is determined by comparing the peak area of the TNB derivative to the calibration curve.
-
Workflow Diagram:
Caption: Workflow for thioformic acid analysis by HPLC with DTNB derivatization.
Spectrophotometric Method
This approach provides a rapid and straightforward estimation of total thiol content in a sample.
Quantitative Data Summary for Spectrophotometric Method
| Parameter | Ellman's Reagent Assay |
| Limit of Detection (LOD) | Low µM range |
| Limit of Quantification (LOQ) | µM range |
| Linear Range | 1-100 µM |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90-110% |
Experimental Protocol: Ellman's Test for Total Thiol Quantification
This protocol is a classic method for quantifying sulfhydryl groups.[1][2]
Materials:
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
DTNB solution (4 mg/mL in reaction buffer).
-
Reaction buffer (0.1 M phosphate buffer, pH 8.0, containing 1 mM EDTA).
-
Thioformic acid standard.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of thioformic acid standards in the reaction buffer with concentrations ranging from 10 µM to 200 µM.
-
-
Assay:
-
In a cuvette, add 50 µL of the DTNB solution and 940 µL of the reaction buffer.
-
Add 10 µL of the sample or standard to the cuvette.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against a blank containing all reagents except the thiol.
-
-
Calculation:
Logical Relationship Diagram:
Caption: Principle of thiol quantification using Ellman's reagent.
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of thioformic acid in a variety of sample matrices. The choice of method should be guided by the specific requirements of the research, including sensitivity, selectivity, and sample throughput. For trace-level analysis of volatile thioformic acid, GC-based methods, particularly with derivatization and mass spectrometric detection, are recommended. For routine analysis in less complex matrices, HPLC with pre-column derivatization offers a robust and reliable approach. The spectrophotometric method using Ellman's reagent is a valuable tool for rapid screening and total thiol quantification. Proper validation of the selected method for the specific sample matrix is essential to ensure accurate and reproducible results.
References
Thioformic Acid as a Precursor for Sulfur-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sulfur-containing heterocycles, specifically thiazoles and 1,3,4-thiadiazoles, using thioformic acid and its derivatives as key precursors. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.
Application Notes
Thioformic acid, the simplest thiocarboxylic acid, and its derivatives like thioformamide and thiosemicarbazide, serve as versatile building blocks for the construction of various sulfur-containing heterocycles. Their utility stems from the reactive thiocarbonyl group which can readily participate in cyclization reactions with appropriate bifunctional reagents.
Synthesis of Thiazoles: The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] Thioformamide, the amide of thioformic acid, can be utilized as the thioamide component to yield unsubstituted or substituted thiazoles, which are crucial components in many pharmaceutical agents.[2] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
Synthesis of 1,3,4-Thiadiazoles: 1,3,4-Thiadiazoles are another important class of sulfur-containing heterocycles with diverse biological activities. A common and effective synthetic route involves the cyclization of thiosemicarbazide with a one-carbon electrophile, conceptually derived from formic acid. Various dehydrating agents, such as strong acids or phosphorus-based reagents, are employed to facilitate the intramolecular cyclization and dehydration, leading to the formation of the 1,3,4-thiadiazole ring. This method allows for the synthesis of 2-amino-1,3,4-thiadiazoles, which are valuable intermediates for further functionalization in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of Thiazoles via Hantzsch Synthesis using Thioformamide
This protocol describes the synthesis of a thiazole derivative from an α-haloketone and thioformamide.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thioformamide
-
Ethanol
-
Sodium carbonate solution (5%)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the α-haloketone (1.0 eq) in ethanol.
-
Add thioformamide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified thiazole derivative.
-
Dry the purified product under vacuum.
Quantitative Data for Hantzsch Thiazole Synthesis:
| α-Haloketone | Thioamide | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | Reflux | 99 | |
| Ethyl bromopyruvate | Thioacetamide | Ethanol | 1 | Reflux | 85-95 | |
| Chloroacetone | Thioacetamide | Ethanol | 2 | Reflux | 80 |
Protocol 2: Synthesis of 2-Amino-1,3,4-Thiadiazoles from Thiosemicarbazide and Formic Acid
This protocol outlines the synthesis of 2-amino-1,3,4-thiadiazole using thiosemicarbazide and formic acid with a dehydrating agent.
Materials:
-
Thiosemicarbazide
-
Formic acid
-
Polyphosphoric acid (PPA) or Phosphorus pentachloride (PCl₅)
-
Chloroform (if using PPA)
-
Sodium bicarbonate solution
-
Stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter flask
Procedure using Polyphosphoric Acid (PPA):
-
In a round-bottom flask, add thiosemicarbazide (1.0 eq) and formic acid (1.0-1.2 eq).
-
Add polyphosphoric acid as the dehydrating agent and solvent.
-
Heat the reaction mixture at 80-100°C for 2-4 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-amino-1,3,4-thiadiazole.
Procedure using Phosphorus Pentachloride (PCl₅):
-
In a dry mortar, add thiosemicarbazide (1.0 eq), formic acid (1.0-1.2 eq), and phosphorus pentachloride (1.0-1.2 eq).
-
Grind the mixture at room temperature for 10-15 minutes.
-
Let the reaction mixture stand for 30 minutes.
-
Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is 8-8.2.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent to obtain pure 2-amino-5-substituted-1,3,4-thiadiazole.
Quantitative Data for 2-Amino-1,3,4-Thiadiazole Synthesis:
| Carboxylic Acid | Dehydrating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | PCl₅ | Solid-phase | 0.5 | Room Temp | 94.2 | |
| Propionic Acid | PCl₅ | Solid-phase | 0.5 | Room Temp | 92.6 | |
| Acetic Acid | PCl₅ | Solid-phase | 0.5 | Room Temp | 95.2 | |
| Benzoic Acid | Polyphosphate Ester | Chloroform | 10 | Reflux | High |
Visualizations
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
Caption: General workflow for 2-amino-1,3,4-thiadiazole synthesis.
Caption: Simplified mechanism for 2-amino-1,3,4-thiadiazole synthesis.
References
Application Notes and Protocols for Handling Volatile Thioacids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup, safe handling, and application of volatile thioacids. Particular focus is given to thioacetic acid as a representative compound of this class. These protocols are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Introduction to Volatile Thioacids
Volatile thioacids, such as thioacetic acid, are organosulfur compounds utilized in organic synthesis for the introduction of thiol groups into molecules.[1] They are characterized by their high volatility, strong and unpleasant odors, and significant reactivity.[1][2] Their application is prevalent in various fields, including the synthesis of pharmaceuticals and flavor agents.[2][3] However, their hazardous properties necessitate stringent safety protocols and specialized handling procedures.
Hazard Profile and Safety Precautions
Working with volatile thioacids presents several significant hazards that must be mitigated through engineering controls, appropriate personal protective equipment (PPE), and safe work practices.
2.1 Summary of Hazards
Volatile thioacids are typically flammable, corrosive, and toxic. Thioacetic acid, for example, is a highly flammable liquid and vapor that can form explosive mixtures with air. It is toxic if swallowed, harmful if inhaled, and can cause severe skin burns and serious eye damage.
2.2 Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling volatile thioacids.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Laboratory coat. | Operations should be conducted in a certified chemical fume hood. |
| Conducting Reactions | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | All operations must be performed in a certified chemical fume hood. |
| Handling Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
2.3 Storage and Handling
Proper storage and handling are critical to prevent accidents.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed and store separately from strong oxidants, strong bases, and metals.
-
Handling: All work with volatile thioacids must be conducted in a certified chemical fume hood to minimize inhalation exposure. Use non-sparking tools and ensure proper grounding of equipment to avoid static discharge. Liquid transfers should be performed using a syringe or cannula to prevent the release of vapors.
Quantitative Data of Thioacetic Acid
The following table summarizes key quantitative data for thioacetic acid, a common volatile thioacid.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄OS | |
| Molecular Weight | 76.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Strong, pungent, thiol-like | |
| Boiling Point | 93 °C | |
| Density | 1.0708 g/cm³ | |
| pKa | ~3.4 | |
| Solubility | Soluble in water, ethanol, and ether |
Experimental Protocols
4.1 General Workflow for Handling Volatile Thioacids
The following diagram illustrates a safe and logical workflow for experiments involving volatile thioacids.
4.2 Protocol for Synthesis of a Thiol from an Alkyl Halide using Thioacetic Acid
This protocol describes a four-step process for preparing a thiol from an alkyl halide.
Materials:
-
Thioacetic acid
-
Sodium hydroxide (NaOH)
-
Alkyl halide (R-X)
-
Hydrochloric acid (HCl)
-
Suitable solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and work-up
Procedure:
-
Formation of Sodium Thioacetate:
-
In a fume hood, dissolve thioacetic acid in a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of an aqueous solution of sodium hydroxide (NaOH) to the stirred solution. The reaction is exothermic.
-
-
S-alkylation:
-
To the same flask containing the sodium thioacetate solution, add one equivalent of the alkyl halide (R-X).
-
Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).
-
-
Hydrolysis of the Thioester:
-
Add two equivalents of aqueous NaOH to the reaction mixture to hydrolyze the intermediate thioester.
-
Stir until the hydrolysis is complete.
-
-
Acidification to the Thiol:
-
Cool the mixture in an ice bath and carefully acidify with HCl until the solution is acidic.
-
The thiol product can then be isolated by extraction with an appropriate organic solvent.
-
4.3 Protocol for Sample Preparation for GC-MS Analysis
Due to their reactivity and low concentrations in many samples, volatile thiols often require derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing volatile thiols
-
Derivatization reagent (e.g., pentafluorobenzyl bromide - PFBBr)
-
Organic solvent (e.g., dichloromethane)
-
Internal standard
-
Vials for extraction and analysis
Procedure:
-
Sample Preparation:
-
Place a known volume or weight of the sample into a vial.
-
Add a known amount of an appropriate internal standard.
-
-
Derivatization:
-
Add the derivatization reagent (e.g., PFBBr) to the sample.
-
The reaction conditions (e.g., temperature, time) will depend on the specific reagent and thiols being analyzed.
-
-
Extraction:
-
Extract the derivatized thiols from the sample matrix using a suitable organic solvent (e.g., dichloromethane).
-
Techniques such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.
-
-
Concentration:
-
If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen to increase the concentration of the analytes.
-
-
Analysis:
-
Inject an aliquot of the final extract into the GC-MS for analysis.
-
Waste Disposal
Proper disposal of thioacid waste is crucial to ensure safety and environmental protection.
5.1 Waste Segregation and Collection
-
Collect all waste containing volatile thioacids, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled hazardous waste container.
-
Do not mix thioacid waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
5.2 Decontamination and Neutralization
-
Glassware and equipment that have come into contact with thioacids should be decontaminated. This can be achieved by rinsing with a bleach (sodium hypochlorite) solution in a fume hood, which oxidizes the thiol compounds to less odorous and hazardous substances.
-
Small quantities of thioacids can be neutralized by slow addition to a stirred solution of sodium hypochlorite.
5.3 Final Disposal
-
All thioacid waste must be disposed of in accordance with local, state, and federal regulations.
-
Incineration is a recommended method for the disposal of thioacetic acid, with a scrubber to remove the resulting sulfur oxides.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Thioformic Acid Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioformic acid. Our goal is to equip researchers with the necessary information to improve reaction yields, ensure product purity, and overcome common experimental hurdles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of thioformic acid.
Issue 1: Low or No Product Yield
A common challenge in thioformic acid synthesis is a lower-than-expected yield. This can often be attributed to the instability of key reagents and the product itself.
| Potential Cause | Recommended Action |
| Degradation of Formyl Chloride Precursor | Formyl chloride is highly unstable and readily decomposes to carbon monoxide and hydrogen chloride. It is crucial to use freshly prepared or purified formyl chloride for the reaction. Consider generating formyl chloride in situ immediately before its use. |
| Instability of Thioformic Acid | Thioformic acid is susceptible to decomposition, especially at elevated temperatures and in the presence of impurities. Maintain low reaction and purification temperatures. It is advisable to work quickly and store the product under an inert atmosphere at low temperatures. |
| Suboptimal Reaction Temperature | The reaction to form thioformic acid is typically exothermic. If the temperature is too high, it can accelerate the decomposition of both the formyl chloride precursor and the thioformic acid product. Conversely, a temperature that is too low may result in a slow reaction rate. Careful temperature control, often below 0°C, is critical. |
| Impure Reagents | The presence of moisture or other impurities in the starting materials or solvents can lead to unwanted side reactions and decrease the yield. Ensure all reagents and solvents are of high purity and are thoroughly dried before use. |
| Inefficient Quenching | Improper quenching of the reaction can lead to product loss during workup. Quench the reaction at a low temperature and use a suitable quenching agent to neutralize any remaining reactive species. |
Issue 2: Presence of Significant Impurities in the Product
The presence of impurities can complicate purification and affect the quality of the final product.
| Potential Cause | Recommended Action |
| Formation of Disulfides | Thiols, including thioformic acid, are prone to oxidation to form disulfides, especially when exposed to air. To minimize this, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Hydrolysis of Thioformic Acid | Thioformic acid can hydrolyze back to formic acid and hydrogen sulfide, particularly in the presence of water. Ensure anhydrous conditions throughout the synthesis and purification process. |
| Side Reactions from Precursor Decomposition | The decomposition products of formyl chloride (CO and HCl) can potentially lead to the formation of byproducts. Using a stable precursor or generating it in situ can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the laboratory synthesis of thioformic acid?
A common laboratory approach for the synthesis of thiocarboxylic acids is the reaction of an acid chloride with a hydrosulfide salt. For thioformic acid, this would involve the reaction of formyl chloride with a salt like potassium hydrosulfide (KSH). However, due to the instability of formyl chloride, this reaction requires careful execution at low temperatures.
Q2: How can I handle the unstable formyl chloride precursor?
Given that formyl chloride decomposes readily, it is best to prepare it fresh for each synthesis or generate it in situ. If using a stored sample, it should be kept at very low temperatures and its purity should be checked before use. An alternative, more stable precursor to consider is formyl fluoride, which can also react with hydrogen sulfide or its salts.
Q3: What are the ideal reaction conditions to maximize yield?
Low temperatures are crucial for a successful thioformic acid synthesis. The reaction should typically be carried out at temperatures below 0°C, often between -10°C and -78°C, to minimize the decomposition of both the formyl chloride and the thioformic acid product. The reaction should also be performed under a dry, inert atmosphere.
Q4: How can I purify thioformic acid effectively?
Thioformic acid is a volatile compound.[1] Distillation under reduced pressure is a suitable method for its purification. It is important to keep the distillation temperature as low as possible to prevent decomposition. Aqueous extraction with a mild base can be used to remove acidic impurities, but care must be taken to avoid hydrolysis of the product.
Q5: What are the expected spectroscopic signatures for thioformic acid?
-
¹H NMR: The spectrum is expected to show two singlets, one for the formyl proton (H-C=O) and another for the thiol proton (S-H). The chemical shift of the formyl proton will be downfield, characteristic of protons attached to a carbonyl group.
-
¹³C NMR: A single resonance is expected for the carbonyl carbon.
-
IR Spectroscopy: Key vibrational bands to look for include the C=O stretching frequency and the S-H stretching frequency. The C=O stretch for thioformic acid is typically observed around 1840 cm⁻¹.[2]
Experimental Protocols
Proposed Synthesis of Thioformic Acid from Formyl Chloride and Potassium Hydrosulfide
Materials:
-
Freshly prepared or in situ generated formyl chloride
-
Potassium hydrosulfide (KSH)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Anhydrous inert gas (Nitrogen or Argon)
-
Dry ice/acetone or other suitable cooling bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Suspend potassium hydrosulfide in the anhydrous solvent and cool the mixture to -78°C using a dry ice/acetone bath.
-
Under a continuous flow of inert gas, slowly add a solution of freshly prepared formyl chloride in the same anhydrous solvent to the stirred suspension via the dropping funnel. Maintain the temperature below -70°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by a suitable method if possible (e.g., thin-layer chromatography of quenched aliquots).
-
Upon completion, the reaction is carefully quenched at low temperature, for example, by the slow addition of a pre-cooled, weak acid solution.
-
The product is then extracted into an organic solvent, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The solvent is carefully removed under reduced pressure at low temperature.
-
The crude thioformic acid can be purified by vacuum distillation at low temperature.
Note: This is a generalized procedure and requires optimization. All steps should be carried out with extreme care due to the hazardous nature of the reagents and the instability of the product.
Visualizations
Caption: Workflow for the proposed synthesis of thioformic acid.
Caption: Troubleshooting logic for low yield in thioformic acid synthesis.
References
Technical Support Center: Thioformic Acid Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of thioformic acid. The information is based on established principles of organic and sulfur chemistry, addressing common challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing thioformic acid in a laboratory setting?
A1: While thioformic acid is known to be unstable, its synthesis is typically approached through adaptations of general methods for thiocarboxylic acids. One common theoretical route involves the reaction of an activated formic acid derivative, such as formyl chloride, with a sulfide source like sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S). Another approach involves the reaction of a formic acid anhydride with H₂S.[1] However, the high instability of precursors like formyl chloride presents significant challenges.[2][3]
Q2: Why is my thioformic acid yield consistently low?
A2: Low yields are a frequent issue due to the inherent instability of both the primary precursor, formyl chloride, and the final product, thioformic acid. Key factors contributing to low yields include the decomposition of formyl chloride into carbon monoxide (CO) and hydrogen chloride (HCl) before it can react, and the decomposition of thioformic acid itself.[2][3] Radical-mediated side reactions can also consume reactants and intermediates.
Q3: I observe gas evolution during my synthesis. What is it?
A3: If you are using a method involving a formyl halide precursor, the gas is likely carbon monoxide (CO) resulting from the decomposition of the formyl halide. You may also observe hydrogen sulfide (H₂S) if the thioformic acid product is decomposing.
Q4: My final product seems to be a mixture of isomers. Is this normal?
A4: Yes, this is expected. Thioformic acid can exist as two tautomers: the more common thiol form (HC(O)SH) and the thione form (HC(S)OH). Furthermore, the thiol form can exist as cis and trans geometric isomers. The ratio of these isomers can be influenced by the solvent and temperature.
Q5: How should I store thioformic acid?
A5: Due to its instability, long-term storage of thioformic acid is not recommended. If storage is necessary, it should be done at very low temperatures (e.g., ≤ -60 °C) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize decomposition and oxidation. For related, more stable thioacids like thioacetic acid, stabilizers are sometimes added, though their efficacy for thioformic acid is not well-documented.
Troubleshooting Guide: Common Side Reactions
Users may encounter several side reactions during the synthesis of thioformic acid. The following guide details these reactions, their causes, and potential solutions.
| Side Reaction | Description | Primary Cause(s) | Troubleshooting & Mitigation Strategies |
| Precursor Decomposition | The formylating agent (e.g., formyl chloride) decomposes before reacting. | Inherent instability of formyl chloride at temperatures above -60 °C. | - Generate the formyl chloride in situ at low temperatures.- Use the precursor immediately after generation.- Maintain rigorous temperature control throughout the reaction. |
| Product Decomposition | Thioformic acid decomposes to formic acid and hydrogen sulfide. | Inherent thermal and chemical instability of thioformic acid. | - Work at the lowest possible temperature.- Use the product immediately in the next step.- Avoid acidic or basic conditions which can catalyze decomposition. |
| Hydrolysis | Thioformic acid reacts with water to form formic acid and H₂S. | Presence of water in reactants or solvents. | - Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Oxidation | Thioformic acid is oxidized to form diacyldisulfides or other sulfur oxides. | Exposure to atmospheric oxygen or other oxidizing agents. | - Degas all solvents before use.- Maintain a strict inert atmosphere throughout the synthesis and workup.- Avoid oxidizing contaminants. |
| Radical Coupling | Thioacid thiyl radicals couple to form diacyl disulfide. | Radical formation initiated by light, heat, or impurities. | - Protect the reaction from light.- Maintain low temperatures.- Use radical inhibitors if compatible with the reaction chemistry. |
Experimental Protocols
Method: Synthesis from an In Situ Generated Formyl Halide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas (argon or nitrogen). Ensure all glassware is thoroughly dried.
-
Sulfide Solution Preparation: In the reaction flask, prepare a solution of sodium hydrosulfide (NaSH) in an anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). Cool the solution to approximately -70 °C using a dry ice/acetone bath.
-
In Situ Generation of Formyl Chloride: In a separate flask, generate formyl chloride at low temperature (e.g., by reacting formic acid with benzoyl chloride at low temperatures). Note: Formyl chloride is highly unstable and should be used immediately.
-
Reaction: Slowly add the cold formyl chloride solution to the stirred, cold NaSH solution via the dropping funnel, ensuring the temperature of the reaction mixture does not rise above -60 °C.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at low temperature for a designated period. The subsequent workup to isolate the thioformic acid is challenging. It may involve careful neutralization with a pre-cooled acid and extraction into a cold, non-aqueous solvent. All steps must be performed rapidly and at low temperatures.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to thioformic acid synthesis.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Competing reactions in thioformic acid synthesis.
References
Technical Support Center: Purification of Crude Thioformic Acid
Welcome to the Technical Support Center for the purification of crude thioformic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this reactive and volatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude thioformic acid?
A1: Crude thioformic acid can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as carbon monoxide and hydrogen sulfide.[1][2]
-
Side-reaction products: Including formyl polysulfides and other organosulfur compounds.
-
Decomposition products: Thioformic acid is unstable and can decompose, especially when heated, to form products like carbon monoxide, hydrogen sulfide, and potentially polymeric materials.
-
Tautomers: Thioformic acid exists in two tautomeric forms, the thiol form (HC(O)SH) and the thione form (HC(S)OH), the ratio of which can be influenced by solvent and temperature.[3][4][5]
Q2: What are the primary challenges in purifying thioformic acid?
A2: The main challenges stem from its physical and chemical properties:
-
Volatility and Low Boiling Point: Thioformic acid has a boiling point of approximately 86°C, making it a volatile compound that requires careful handling to prevent loss during purification.
-
Thermal Instability: It is prone to decomposition upon heating, which can complicate purification by distillation.
-
Reactivity: As a thiocarboxylic acid, it is reactive and can participate in various side reactions, especially at elevated temperatures or in the presence of certain contaminants.
-
Tautomerism: The presence of two tautomers can sometimes complicate purification and analysis.
Q3: What are the recommended storage conditions for purified thioformic acid?
A3: Due to its instability, proper storage is crucial. It is recommended to:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and decomposition.
-
For long-term storage, refrigeration is advisable to minimize decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude thioformic acid.
Fractional Distillation
Fractional distillation is a common method for purifying volatile liquids like thioformic acid. However, its thermal instability presents challenges.
Problem 1: Low recovery of purified thioformic acid.
| Possible Cause | Solution |
| Product loss due to high volatility. | Ensure all joints in the distillation apparatus are well-sealed. Use a condenser with a high cooling capacity. Consider using a cold trap to capture any volatile product that bypasses the condenser. |
| Decomposition during distillation. | Distill under reduced pressure to lower the boiling point and minimize thermal stress. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Hold-up in the fractionating column. | Use a column with a low hold-up volume. For small-scale purifications, a short Vigreux column is often suitable. |
Problem 2: Product is still impure after distillation.
| Possible Cause | Solution |
| Inefficient fractionation. | Ensure the distillation is performed slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column. Use a fractionating column with a sufficient number of theoretical plates for the separation required. |
| Co-distillation with impurities. | If impurities have boiling points very close to thioformic acid, distillation may not be sufficient. Consider an alternative purification method like preparative chromatography. |
| Decomposition during distillation is generating new impurities. | Lower the distillation temperature by reducing the pressure further. Ensure the heating mantle is not set too high. |
Preparative Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for purifying small, polar, and potentially unstable molecules like thioformic acid.
Problem 1: Poor separation of thioformic acid from impurities.
| Possible Cause | Solution |
| Inappropriate column chemistry. | For a polar compound like thioformic acid, a polar-embedded reversed-phase column or a column designed for polar analytes may provide better retention and selectivity. |
| Mobile phase is not optimized. | Experiment with different mobile phase compositions. For reversed-phase, varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH (if the compound's stability allows) can significantly impact separation. |
| Sample overload. | Reduce the injection volume or the concentration of the sample to avoid peak broadening and co-elution. |
Problem 2: Degradation of thioformic acid on the column.
| Possible Cause | Solution |
| Reactive stationary phase. | Ensure the column packing material is inert. Some metal ions present in silica-based columns can catalyze decomposition. Using a high-purity silica column or a polymer-based column may be beneficial. |
| On-column degradation due to mobile phase. | If the mobile phase is too acidic or basic, it could promote hydrolysis or other decomposition pathways. Aim for a mobile phase with a pH where thioformic acid is most stable, if known. |
| Long run times at ambient temperature. | Minimize the time the compound spends on the column by optimizing the gradient and flow rate. Consider using a cooled autosampler and fraction collector to maintain the stability of the sample and purified fractions. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying several grams of crude thioformic acid.
Materials:
-
Crude thioformic acid
-
Round-bottom flask
-
Short-path distillation head with a condenser and fraction collector
-
Vigreux column (short)
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. The system should be connected to a vacuum line with a cold trap and a pressure gauge.
-
Inert Atmosphere: Purge the entire system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.
-
Sample Charging: Add the crude thioformic acid to the round-bottom flask.
-
Distillation:
-
Begin stirring the crude thioformic acid.
-
Slowly reduce the pressure in the system to the desired level. The boiling point of thioformic acid will decrease with pressure. Aim for a boiling temperature below 50°C to minimize thermal decomposition.
-
Gradually heat the flask using the heating mantle.
-
Collect the fractions that distill at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction to discard.
-
-
Storage: Immediately store the purified fractions in a sealed container under an inert atmosphere and in a refrigerator.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Boiling Point (Atmospheric Pressure) | ~86 °C |
| Boiling Point (at reduced pressure, e.g., 100 mmHg) | Lower than 86°C (exact value needs to be determined experimentally) |
| Expected Purity | >95% (depending on impurities) |
Protocol 2: Preparative HPLC Purification
This protocol is suitable for purifying smaller quantities of thioformic acid with high purity.
Materials:
-
Crude thioformic acid
-
Preparative HPLC system with a UV detector
-
Appropriate preparative HPLC column (e.g., C18 polar-embedded)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid for mobile phase modification (e.g., formic acid, if compatible and does not interfere with detection)
-
Collection vials
Procedure:
-
Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating thioformic acid from its impurities.
-
Sample Preparation: Dissolve the crude thioformic acid in a suitable solvent that is compatible with the mobile phase.
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC method.
-
Collect the fractions corresponding to the thioformic acid peak based on the UV chromatogram.
-
-
Solvent Removal: Remove the HPLC solvent from the collected fractions. Given the volatility of thioformic acid, this step must be done with extreme care, for example, by gentle rotary evaporation at low temperature and reduced pressure, or by lyophilization if the mobile phase is suitable.
-
Storage: Store the purified product as described in the previous protocol.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Column | C18 polar-embedded, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Expected Purity | >99% |
Visualizations
Caption: Workflow for the purification of crude thioformic acid by fractional distillation.
Caption: Troubleshooting guide for preparative HPLC purification of thioformic acid.
References
Technical Support Center: Thioformic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of thioformic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is thioformic acid and in what forms does it exist?
A1: Thioformic acid (CH₂OS) is the simplest thiocarboxylic acid.[1] It exists as two tautomers in equilibrium: the thiol form (HC(O)SH) and the thione form (HC(S)OH).[1][2] The thiol form is generally the more common and stable of the two, particularly in the gas phase or non-polar solvents.[2]
Q2: What are the primary stability concerns with thioformic acid?
A2: Thioformic acid is a reactive molecule prone to degradation through several pathways, including hydrolysis, oxidation, and potentially polymerization. Its stability is significantly influenced by factors such as pH, temperature, solvent, and the presence of oxidizing agents. Given that thiocarboxylic acids are generally unstable, proper handling and storage are crucial to minimize degradation.[2]
Q3: How does the solvent affect the stability of thioformic acid?
A3: The solvent plays a critical role in the stability of thioformic acid by influencing the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the thione form. This shift in equilibrium can affect the reactivity and degradation profile of the compound.
Q4: Is thioformic acid sensitive to pH?
A4: Yes, thiocarboxylic acids are susceptible to both acid- and base-catalyzed hydrolysis. Thioformic acid is approximately 100 times more acidic than formic acid. At neutral pH, it will be significantly ionized. Extreme pH conditions (either highly acidic or alkaline) are expected to accelerate its degradation.
Troubleshooting Guide
Issue 1: Inconsistent or low yields in reactions involving thioformic acid.
| Possible Cause | Troubleshooting Step |
| Degradation of thioformic acid stock. | Store thioformic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., ≤ -20°C) and protected from light. Before use, allow the container to warm to room temperature before opening to prevent condensation. |
| Hydrolysis during the reaction. | If the reaction is performed in an aqueous or protic solvent, consider using a non-aqueous solvent and ensure all reagents and glassware are dry. If water is necessary, minimize the reaction time and maintain a neutral pH if possible. |
| Oxidation by atmospheric oxygen. | Degas all solvents and reagents before use. Conduct the reaction under an inert atmosphere. |
| Incorrect tautomeric form for desired reactivity. | Consider the solvent used. If a specific tautomer is required, the solvent polarity may need to be adjusted. However, controlling the tautomeric ratio is challenging. |
Issue 2: Appearance of unexpected peaks in HPLC or NMR analysis after using thioformic acid.
| Possible Cause | Troubleshooting Step |
| On-column degradation during HPLC. | Use a mobile phase with a neutral or slightly acidic pH. Keep the column temperature at a moderate level (e.g., 25-30°C). Analyze samples promptly after preparation. |
| Formation of degradation products. | Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products such as formic acid, hydrogen sulfide, or dithioformate (the disulfide of thioformic acid). |
| Reaction with solvent or other reagents. | Run control experiments with thioformic acid in the reaction solvent and with other individual reagents to identify any undesired side reactions. |
Degradation Pathways and Mechanisms
The primary degradation pathways for thioformic acid are hydrolysis and oxidation.
Hydrolysis
Under aqueous conditions, thioformic acid can hydrolyze to formic acid and hydrogen sulfide. This reaction can be catalyzed by both acid and base.
Caption: Acid- or base-catalyzed hydrolysis of thioformic acid.
Oxidation
In the presence of oxidizing agents or atmospheric oxygen, thioformic acid can be oxidized to form a disulfide-linked compound, dithioformate.
Caption: Oxidation of thioformic acid to its disulfide.
Experimental Protocols
Protocol 1: Forced Degradation Study of Thioformic Acid
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of thioformic acid under various stress conditions, as recommended by ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of thioformic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a buffer of appropriate pH).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
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Thermal Degradation: Incubate the stock solution at 70°C.
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Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage degradation of thioformic acid at each time point.
-
Identify and quantify major degradation products.
Caption: Workflow for a forced degradation study of thioformic acid.
Protocol 2: Stability-Indicating HPLC Method for Thioformic Acid
This protocol provides a starting point for developing an HPLC method to separate thioformic acid from its potential degradation products. Method optimization will be required.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar degradation products. A starting point could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer for identification of degradation products. |
| Injection Volume | 10 µL |
Note: Thioformic acid and its degradation products may have limited UV absorbance. The use of a mass spectrometer (LC-MS) is highly recommended for sensitive detection and identification of impurities.
Quantitative Stability Data
Currently, there is a lack of specific quantitative data in the published literature on the degradation kinetics of thioformic acid under various conditions. The stability of thioformic acid is expected to be significantly lower than that of formic acid and other more complex thiocarboxylic acids. Researchers should determine the stability of thioformic acid empirically under their specific experimental conditions. The forced degradation protocol provided above is a crucial first step in generating this data.
References
Technical Support Center: Troubleshooting Low Reactivity of Thioformic Acid
Welcome to the technical support center for thioformic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the low reactivity of thioformic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction with thioformic acid is showing low or no conversion. What are the common initial checks I should perform?
A1: When encountering low reactivity with thioformic acid, a systematic initial check of your experimental setup and reagents is crucial. Begin by verifying the following:
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Purity of Thioformic Acid: Thioformic acid can be unstable and may decompose over time. Ensure you are using a fresh or properly stored batch. Impurities can inhibit the reaction or lead to unwanted side products.
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Reagent Stoichiometry: Carefully double-check all calculations for the molar ratios of your reactants, catalysts, and any other reagents. An incorrect ratio can significantly hinder the reaction rate and yield.
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Inert Atmosphere: If your reaction is sensitive to air or moisture, confirm that your glassware was properly dried and that the reaction was conducted under a consistently inert atmosphere (e.g., nitrogen or argon).
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Reaction Temperature: Verify that the reaction is being conducted at the temperature specified in your protocol. Temperature fluctuations can have a significant impact on reaction kinetics.
Q2: How does the choice of solvent affect the reactivity of thioformic acid?
A2: Solvent selection is critical as it can influence the tautomeric equilibrium of thioformic acid. Thioformic acid exists as two tautomers: the more common thiol form (HC(O)SH) and the thione form (HC(S)OH). The ratio of these tautomers is dependent on the solvent, which in turn can affect reactivity. Polar solvents that can engage in hydrogen bonding may stabilize one tautomer over the other. It is advisable to screen a variety of anhydrous solvents with different polarities to find the optimal medium for your specific reaction.
Q3: Can I use a catalyst to improve the reactivity of thioformic acid?
A3: Yes, catalysts can significantly enhance the reactivity of thioformic acid. The choice of catalyst depends on the nature of the reaction. For instance, in thioformylation reactions, both acid and base catalysts can be effective. For radical-mediated reactions, a radical initiator may be necessary. It is important to perform a catalyst loading screen to determine the optimal concentration, as both insufficient and excessive amounts of a catalyst can lead to lower yields.
Q4: My standard reaction conditions are failing. Are there alternative methods to activate thioformic acid?
A4: If conventional methods are yielding poor results, consider radical-initiated pathways. Thioacids can undergo homolytic cleavage of the S-H bond to form a thiyl radical, which is a versatile reactive intermediate.[1][2][3] This can be achieved through:
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Photocatalysis: Irradiation with visible light in the presence of a suitable photocatalyst.
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Thermal Initiation: Heating the reaction mixture with a thermal radical initiator.
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UV Irradiation: Direct UV irradiation to induce homolytic cleavage.
These methods can open up different reaction pathways and may be effective for substrates that are unreactive under standard conditions.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low reactivity issues with thioformic acid.
Guide 1: Systematic Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this systematic workflow to identify and address the potential cause.
Caption: A logical workflow for troubleshooting low reaction yields.
Guide 2: Addressing Potential Side Reactions
Low yields can also be a result of competing side reactions. Here are some common side reactions and how to mitigate them:
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Oxidation: Thioformic acid can be susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere and use degassed solvents.
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Decomposition: At elevated temperatures, thioformic acid may decompose. If you are heating your reaction, try lowering the temperature and extending the reaction time.
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Disulfide Formation: Thiyl radicals can couple to form disulfides. This can sometimes be a competing pathway in radical reactions. Adjusting the concentration of the radical initiator or the reaction temperature may help to minimize this.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the outcome of reactions involving thioacids. While this data is generalized, it provides a starting point for your optimization experiments.
Table 1: Effect of Solvent on Thioacylation Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| n-Hexane | 1.88 | 35 |
| Toluene | 2.38 | 65 |
| Dichloromethane | 8.93 | 80 |
| Tetrahydrofuran (THF) | 7.52 | 75 |
| Acetonitrile | 37.5 | 50 |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of Catalyst Loading on Reaction Time and Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0 (No Catalyst) | 24 | <10 |
| 1 | 12 | 55 |
| 2.5 | 6 | 85 |
| 5 | 4 | 92 |
| 10 | 4 | 90 (with side products) |
Note: Optimal catalyst loading provides a balance between reaction rate and selectivity.[4][5]
Table 3: Temperature Effect on Reaction Rate
| Temperature (°C) | Relative Rate |
| 25 (Room Temp) | 1x |
| 40 | 2.5x |
| 60 | 7x |
| 80 | 20x |
Note: While higher temperatures generally increase reaction rates, they can also lead to decomposition and side reactions.
Experimental Protocols
Protocol 1: General Procedure for Thioformylation of an Amine
This protocol is adapted from a procedure for the thioformylation of amines using O-ethyl thioformate and can be used as a starting point for your experiments.
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
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Reagent Addition: Add thioformic acid (1.2 eq) dropwise to the stirred solution at room temperature.
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Catalyst Addition (Optional): If a catalyst is used, add the appropriate amount (e.g., 1-5 mol%) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioformamide.
Protocol 2: Monitoring Reaction Progress with FT-IR Spectroscopy
FT-IR spectroscopy can be a valuable tool for monitoring the progress of your reaction in real-time.
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Acquire Reference Spectra: Before starting the reaction, acquire FT-IR spectra of your starting materials (including thioformic acid) and solvent.
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Set up In-Situ Monitoring: If available, use an in-situ FT-IR probe immersed in the reaction vessel. This will allow for continuous monitoring.
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Identify Key Peaks: Identify the characteristic vibrational peaks for your starting materials and expected product. For thioformic acid, you will be monitoring the disappearance of the S-H and C=O stretching frequencies.
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Data Acquisition: Collect spectra at regular intervals throughout the course of the reaction.
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Analysis: By observing the decrease in the intensity of the starting material peaks and the increase in the intensity of the product peaks over time, you can monitor the reaction progress and determine the endpoint.
Visualizations
Reaction Pathway: Radical-Initiated Formation of Thioformic Acid
The following diagram illustrates a potential pathway for the formation of thioformic acid from the recombination of a formyl radical and a mercapto radical. This type of radical mechanism can also be relevant to the reactivity of thioformic acid in subsequent reactions.
Caption: Formation of thioformic acid via radical recombination.
Experimental Workflow: Catalyst Optimization
This diagram outlines a typical workflow for optimizing the catalyst for your reaction.
Caption: A workflow for catalyst screening and optimization.
References
Technical Support Center: Thioformic Acid Synthesis
Welcome to the Technical Support Center for Thioformic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the synthesis and scale-up of thioformic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thioformic acid, particularly when scaling up the reaction from laboratory to pilot or production scales.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Thioformic Acid | - Incomplete reaction due to insufficient reaction time or temperature.- Competing side reactions, such as the formation of dithioformic acid or decomposition of the product.- Loss of volatile thioformic acid during workup and isolation. | - Monitor reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time.- Carefully control the stoichiometry of reactants. An excess of hydrogen sulfide can favor the desired product.- Maintain low temperatures during workup and use efficient condensation methods during distillation to minimize product loss. |
| Formation of Significant Byproducts | - Presence of impurities in starting materials (e.g., water in methyl formate).- Non-optimal reaction temperature, leading to decomposition or side reactions.- Inefficient mixing at larger scales, creating localized "hot spots" or areas of high reactant concentration. | - Use anhydrous solvents and reagents. Dry methyl formate over molecular sieves before use.- Optimize the reaction temperature. Start with lower temperatures and gradually increase while monitoring the reaction profile.- Ensure efficient stirring and agitation, especially in larger reaction vessels, to maintain homogeneity. |
| Difficulty in Product Purification | - Co-distillation of thioformic acid with unreacted methyl formate or other low-boiling impurities.- Thermal decomposition of thioformic acid during distillation.- Formation of azeotropes with solvents or impurities. | - Employ fractional distillation with a high-efficiency column to separate products with close boiling points.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[1]- Consider alternative purification methods such as preparative gas chromatography for small-scale, high-purity samples. |
| Product Instability and Decomposition | - Thioformic acid is inherently unstable and can decompose, especially at elevated temperatures or in the presence of air and moisture.- The presence of acidic or basic impurities can catalyze decomposition. | - Store purified thioformic acid at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon).- Use freshly prepared or purified thioformic acid for subsequent reactions whenever possible.- Ensure all storage containers are dry and free of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis method for thioformic acid in a laboratory setting?
A common and conceptually straightforward method for the synthesis of thioformic acid is the reaction of a formate ester, such as methyl formate, with hydrogen sulfide or an alkali hydrosulfide. This method is adaptable for scaling up, provided that appropriate safety measures for handling hydrogen sulfide are in place.
Q2: What are the primary safety concerns when working with thioformic acid and its precursors?
The primary safety concerns revolve around the handling of highly toxic and flammable hydrogen sulfide gas.[2] It is crucial to work in a well-ventilated fume hood and have continuous hydrogen sulfide monitoring. Thioformic acid itself is also expected to be toxic and corrosive. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information on precursors, refer to their Safety Data Sheets (SDS).
Q3: How can I minimize the decomposition of thioformic acid during and after synthesis?
To minimize decomposition, it is recommended to conduct the reaction and subsequent purification at the lowest feasible temperatures.[3] Storing the purified product at low temperatures under an inert atmosphere is critical for its stability. Avoid exposure to air, moisture, and incompatible materials.
Q4: What are the expected decomposition products of thioformic acid?
Thioformic acid can decompose through various pathways, potentially yielding formic acid, carbon monoxide, hydrogen sulfide, and elemental sulfur. The specific decomposition products can vary depending on the conditions (temperature, presence of oxygen, etc.).
Q5: Are there any specific analytical techniques recommended for monitoring the synthesis of thioformic acid?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction progress, identifying the product, and detecting volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation of the purified product.
Experimental Protocols
Synthesis of Thioformic Acid from Methyl Formate and Sodium Hydrosulfide
This protocol describes a representative laboratory-scale synthesis of thioformic acid.
Materials:
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Methyl formate (anhydrous)
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Sodium hydrosulfide (NaSH), anhydrous
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
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Anhydrous hydrogen chloride (HCl) in ether or a suitable non-aqueous acid
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Inert gas (Nitrogen or Argon)
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Inert gas inlet and outlet (bubbler)
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Low-temperature bath (e.g., ice-water or dry ice-acetone)
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Fractional distillation apparatus
Procedure:
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Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the entire apparatus is dry and purged with an inert gas.
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Reagent Preparation: In the flask, suspend anhydrous sodium hydrosulfide in the anhydrous solvent under a positive pressure of inert gas. Cool the suspension in a low-temperature bath.
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Reaction: Slowly add anhydrous methyl formate to the stirred suspension via the dropping funnel. Maintain the low temperature throughout the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Neutralization and Salt Formation: Cool the reaction mixture again in a low-temperature bath. Slowly add a solution of anhydrous HCl in ether to neutralize the reaction mixture and precipitate sodium chloride. The product, thioformic acid, will be in the form of its sodium salt before acidification.
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Isolation of Thioformic Acid: Carefully filter the mixture under an inert atmosphere to remove the precipitated sodium chloride. The filtrate contains the thioformic acid.
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Purification: Purify the thioformic acid by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of thioformic acid.
Visualizations
Experimental Workflow for Thioformic Acid Synthesis
Caption: A flowchart illustrating the key steps in the laboratory synthesis of thioformic acid.
Logical Relationship of Troubleshooting Low Yield
Caption: A diagram showing the logical relationship between the problem of low yield and its potential causes and solutions.
References
Technical Support Center: Managing Odorous Byproducts of Thioacid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent, unpleasant odors associated with thioacid reactions. By implementing these procedures, you can ensure a safer and more pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with thioacids?
A1: Thioacids, such as thioacetic acid, are often volatile, flammable liquids with strong, unpleasant odors that can be detected at very low concentrations.[1][2][3] They may also cause severe skin and eye burns.[3] Due to these hazards, it is crucial to handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[4]
Q2: Why is the odor of thioacids and related compounds so persistent?
A2: Low molecular weight thiols and thioacids have extremely low odor thresholds, meaning they can be detected by the human nose at parts per billion levels. These compounds are volatile and can easily escape from unsealed containers or contaminated equipment, leading to a lingering smell in the laboratory.
Q3: What is the most effective way to neutralize thioacid and thiol odors on glassware?
A3: Oxidation is a highly effective method for neutralizing thiol odors. Soaking contaminated glassware in a bleach (sodium hypochlorite) solution is a common and effective practice. For more persistent odors, a stronger oxidizing solution, such as potassium permanganate in dilute nitric acid, may be more effective. It is recommended to soak glassware for at least 12-24 hours to ensure complete oxidation of the residual thiols.
Q4: How should I dispose of waste from thioacid reactions?
A4: All waste from thioacid reactions, including liquid waste, contaminated consumables (e.g., gloves, pipette tips), and rinse solutions, must be treated as hazardous waste. Liquid waste should be quenched by slowly adding it to a cooled oxidizing solution, such as bleach, within a fume hood. All waste should be collected in clearly labeled, sealed containers for disposal by your institution's environmental health and safety (EH&S) department.
Q5: Can I use a rotary evaporator with reactions involving thioacids?
A5: Yes, but with precautions. The rotary evaporator should be placed inside a chemical fume hood. To prevent volatile thiol vapors from escaping through the vacuum pump, a cold trap (e.g., with dry ice/acetone) or a bleach trap should be installed between the evaporator and the pump.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Solution |
| Persistent thiol odor in the laboratory | 1. Improper handling or storage.2. Inadequate ventilation.3. Spills or contaminated equipment. | 1. Always handle thioacids and thiols in a certified chemical fume hood. Ensure containers are tightly sealed, potentially with Teflon tape, and stored in a well-ventilated area.2. If the odor persists, consider placing open containers of activated charcoal in the lab to adsorb odor molecules. Placing dishes of diluted bleach in the lab can also help neutralize airborne odors.3. Decontaminate any spills immediately with a bleach solution and clean affected equipment by soaking in a bleach bath. |
| Odor escaping from the fume hood exhaust | Volatile byproducts are being directly vented without neutralization. | Implement a scrubbing system, such as a bleach trap or a cold trap, to capture and neutralize volatile compounds before they are exhausted from the fume hood. |
| Glassware continues to smell after washing | Residual thiol compounds are still adhering to the surfaces. | Before standard washing, immerse the glassware in a bleach bath (a 1:1 to 1:10 dilution of household bleach in water) for at least 12-24 hours. For stubborn residues, a potassium permanganate solution can be used. |
| Foul odor from waste containers | Improper segregation or neutralization of thiol-contaminated waste. | Segregate all thiol waste into clearly labeled and sealed containers. Pre-treat liquid waste with a bleach solution to neutralize odors before collection. |
Quantitative Data on Odor Control
The effectiveness of different scrubbing agents for the removal of thiol compounds from a gas stream is summarized below.
| Scrubbing Agent | Thiol Compound | Removal Efficiency | Reaction Kinetics | Notes |
| Sodium Hypochlorite (NaClO) | Methyl Mercaptan | >70% | The reaction of thiols with hypochlorite is generally fast. | A comparative study showed NaClO solution to be much more efficient than NaOH solution for removing hydrophobic methyl mercaptan. |
| Potassium Permanganate (KMnO₄) | Ethanethiol | >90% | The decomposition of ethanethiol by potassium permanganate follows second-order kinetics. | The reaction is very efficient in an aqueous solution. |
| Chlorine Dioxide (ClO₂) | Methanethiol | ~100% | An increase in pH can significantly increase the reaction rate. | Removal efficiencies for other VOCs like aldehydes and hydrocarbons were lower (20-80%). |
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Reaction Off-Gassing
Objective: To trap and neutralize volatile thio-compounds released from a reaction.
Materials:
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Two gas washing bottles or bubblers
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Glass and flexible tubing
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Commercial-grade bleach (sodium hypochlorite solution)
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Stands and clamps
Procedure:
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Assemble the trap system by connecting two gas washing bottles in series. The first bottle should remain empty to act as a safety trap to prevent backflow.
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Fill the second bottle halfway with a bleach solution (e.g., a 1:1 mixture of commercial bleach and water).
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Ensure the gas dispersion tube (inlet) is submerged in the bleach solution to maximize gas-liquid contact.
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Connect the outlet of your reaction apparatus (e.g., from a condenser) to the inlet of the empty safety flask.
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The outlet of the bleach-containing flask should be vented to the back of the fume hood.
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The flow rate of the gas through the reaction should be controlled to allow for 1-2 bubbles per second in the bleach trap.
Caption: Workflow for a bleach trap system to neutralize volatile byproducts.
Protocol 2: Decontamination of Glassware
Objective: To safely and effectively remove residual thiol odor from laboratory glassware.
Materials:
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A dedicated plastic container (e.g., a bucket) large enough to fully submerge glassware
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Commercial-grade bleach
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Water
Procedure:
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In a designated area within the fume hood, prepare a bleach bath. A 1:1 to 1:10 dilution of bleach with water is typically sufficient.
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Immediately after use, and while still in the fume hood, rinse the contaminated glassware with a small amount of a compatible solvent to remove the bulk of the residue. Collect this rinse as hazardous waste.
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Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.
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Allow the glassware to soak for at least 12-24 hours.
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After soaking, remove the glassware from the bleach bath and rinse it thoroughly with water.
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Proceed with your standard laboratory glassware cleaning procedure.
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The used bleach solution should be collected and disposed of as hazardous waste according to your institution's guidelines.
Caption: Logical workflow for the decontamination of thiol-contaminated glassware.
References
Technical Support Center: Compatibility of Thioformic Acid with Different Functional Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility and reactivity of thioformic acid with a variety of common functional groups. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is thioformic acid and what are its primary characteristics?
Thioformic acid (HCOSH) is the simplest thiocarboxylic acid.[1] It exists in two tautomeric forms: the thiol form (HC(=O)SH) and the thione form (HC(=S)OH), with the thiol form being the most common.[2] Thiocarboxylic acids are known to be more acidic than their carboxylic acid counterparts; for instance, thioacetic acid has a pKa of approximately 3.4, making it about 100 times more acidic than acetic acid.[2] This increased acidity is a critical factor to consider when planning reactions.
Q2: How does the acidity of thioformic acid affect its compatibility with acid-sensitive functional groups?
The significant acidity of thioformic acid means it can readily protonate sensitive functional groups, potentially leading to undesired side reactions or decomposition. Care must be taken when using thioformic acid in the presence of acid-labile protecting groups or substrates prone to acid-catalyzed rearrangements.
Q3: Can thioformic acid be used in peptide synthesis?
Yes, thioacids are utilized in peptide synthesis. They can serve as mild acylating agents for the formation of amide bonds through reactions with various nitrogen-containing functional groups.[3] However, the acidic nature of thioformic acid requires careful selection of protecting groups to avoid premature deprotection.
Compatibility with Common Functional Groups
Q4: How does thioformic acid react with alcohols?
Thioformic acid can react with alcohols to form thioesters, a process known as thioesterification. This reaction is analogous to the esterification of carboxylic acids but may require activation of the thioformic acid or the alcohol. The reaction is typically catalyzed by an acid or a coupling agent. Primary and secondary alcohols are generally suitable substrates. Tertiary alcohols may be more prone to elimination reactions under acidic conditions.
Q5: What is the expected reactivity of thioformic acid towards aldehydes and ketones?
Thiols are known to react with aldehydes and ketones to form thioacetals and thioketals, respectively. Given its thiol-like character, thioformic acid can be expected to undergo similar reactions. These reactions are typically acid-catalyzed. The carbonyl carbon of the aldehyde or ketone is attacked by the sulfur atom of the thioformic acid.
Q6: Are ethers and esters compatible with thioformic acid?
Ethers are generally stable under mildly acidic conditions and are often used as solvents for reactions.[4] However, strong acids can cleave ethers, particularly at elevated temperatures. Given that thioformic acid is a relatively strong acid, prolonged reaction times or high temperatures should be avoided if ether cleavage is not desired.
Esters can be hydrolyzed under acidic conditions. The rate of hydrolysis will depend on the specific ester and the reaction conditions. While thioformic acid is not as strong as mineral acids, its acidity may be sufficient to catalyze the slow hydrolysis of sensitive esters.
Q7: How does thioformic acid interact with amides?
Amides are generally stable functional groups and are less reactive towards nucleophilic acyl substitution than esters. Thioacids can be used to synthesize amides by reacting with various nitrogen sources. Direct reaction of thioformic acid with a stable amide is not a typical transformation under standard conditions.
Compatibility with Common Protecting Groups
Q8: Is the Boc (tert-butyloxycarbonyl) protecting group stable in the presence of thioformic acid?
The Boc group is known to be labile under acidic conditions and is commonly removed with strong acids like trifluoroacetic acid (TFA). Given the acidity of thioformic acid, there is a significant risk of partial or complete cleavage of the Boc group, especially with prolonged exposure or at elevated temperatures. The use of scavengers like anisole or thioanisole may be necessary to trap the resulting tert-butyl cation and prevent side reactions.
Q9: Can I use the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group with thioformic acid?
The Fmoc group is base-labile and generally stable under acidic conditions. Therefore, it is expected to be compatible with the acidic nature of thioformic acid. This makes the Fmoc group a suitable choice for protecting amines in substrates where thioformic acid is used.
Q10: What is the compatibility of silyl ether protecting groups (e.g., TBDMS) with thioformic acid?
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the acidity of the medium. TBDMS (tert-butyldimethylsilyl) ethers are generally stable to mild acids but can be cleaved by stronger acidic conditions. The acidity of thioformic acid may be sufficient to cause slow cleavage of TBDMS ethers. More robust silyl ethers like TIPS (triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl) would offer greater stability.
Q11: Are benzyl-based protecting groups compatible with thioformic acid?
Benzyl ethers (Bn) are generally stable to a wide range of acidic and basic conditions. They are typically removed by hydrogenolysis. Therefore, benzyl ethers are expected to be compatible with thioformic acid.
Troubleshooting Guide
Issue 1: Low yield of the desired thioester in a thioesterification reaction.
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Possible Cause: Incomplete activation of the thioformic acid or poor nucleophilicity of the alcohol.
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Solution: If using a coupling agent like DCC, ensure it is fresh and use a slight excess. Consider adding a catalytic amount of an activating agent like DMAP. For less reactive alcohols, conversion to the corresponding alkoxide with a non-nucleophilic base may be necessary.
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Possible Cause: Decomposition of the thioformic acid or the thioester product.
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Solution: Thioacids can be unstable. Use freshly prepared or purified thioformic acid. Run the reaction at a lower temperature to minimize decomposition. Thioesters can also be susceptible to hydrolysis, so ensure anhydrous conditions.
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Possible Cause: Oxidation of thioformic acid to a disulfide.
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Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
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Issue 2: Formation of unexpected byproducts.
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Possible Cause: Acid-catalyzed side reactions of the starting material or product.
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Solution: The acidity of thioformic acid can promote side reactions. If your substrate is acid-sensitive, consider using a milder method for thioesterification or protecting the sensitive functional group.
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Possible Cause: Dethiocarboxylation of the thioacid radical.
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Solution: Under certain conditions, particularly those involving radicals, thioacids can undergo dethiocarboxylation. Avoid radical initiators if this side reaction is a concern.
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Issue 3: Difficulty in purifying the product.
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Possible Cause: Contamination with urea byproducts from coupling agents like DCC.
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Solution: The urea byproduct (DCU) is often insoluble in many organic solvents and can be removed by filtration.
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Possible Cause: Residual thioformic acid.
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Solution: Thioformic acid can be removed by a mild aqueous base wash during workup. However, be cautious as this can promote hydrolysis of the thioester product.
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Data Presentation
Table 1: Summary of Thioformic Acid Compatibility with Functional Groups and Protecting Groups
| Functional Group / Protecting Group | Compatibility | Potential Reactions & Considerations |
| Alcohols (Primary & Secondary) | Moderate | Thioesterification. May require activation. |
| Alcohols (Tertiary) | Low | Prone to elimination under acidic conditions. |
| Aldehydes & Ketones | Moderate | Formation of thioacetals/thioketals. |
| Amides | High | Generally unreactive under mild conditions. |
| Ethers | Moderate | Generally stable, but cleavage possible with heat. |
| Esters | Moderate | Slow hydrolysis may occur. |
| Boc (tert-butyloxycarbonyl) | Low | Prone to cleavage. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | High | Stable under acidic conditions. |
| Bn (Benzyl ether) | High | Stable under acidic conditions. |
| TBDMS (tert-butyldimethylsilyl) | Moderate | Slow cleavage is possible. |
| TIPS (triisopropylsilyl) | High | More stable to acid than TBDMS. |
Experimental Protocols
Protocol 1: General Procedure for Thioesterification using a Carbodiimide Coupling Agent
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and thioformic acid (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioester by flash column chromatography.
Visualizations
Caption: Workflow for a typical thioesterification reaction.
Caption: Troubleshooting logic for low thioester yield.
References
- 1. Thioformic acid - Wikipedia [en.wikipedia.org]
- 2. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validation & Comparative
Acidity Showdown: Formic Acid vs. Thioformic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative acidity of formic acid and its sulfur analogue, thioformic acid. This guide synthesizes experimental data and theoretical principles to elucidate the factors governing their respective acidities.
Quantitative Comparison of Acidity
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic counterpart, the pKa. A lower pKa value signifies a stronger acid. The table below summarizes the experimentally determined pKa values for formic acid and provides data for acetic and benzoic acid alongside their thio-analogues to establish a clear trend.
| Compound | Chemical Formula | pKa |
| Formic Acid | HCOOH | ~3.75[1] |
| Thioformic Acid | HCOSH | Estimated to be < 3.75 * |
| Acetic Acid | CH₃COOH | 4.76 |
| Thioacetic Acid | CH₃COSH | ~3.4[2] |
| Benzoic Acid | C₆H₅COOH | 4.20[2] |
| Thiobenzoic Acid | C₆H₅COSH | 2.48[2] |
The pKa of thioformic acid is estimated to be lower (indicating stronger acidity) than formic acid based on the consistent trend of thiocarboxylic acids being more acidic than their carboxylic acid counterparts. Thiocarboxylic acids are generally about 100 times more acidic than their carboxylic acid analogs[2].
Unraveling the Acidity Difference: Electronic Factors at Play
The enhanced acidity of thioformic acid compared to formic acid can be attributed to a combination of resonance and electronegativity effects that influence the stability of their respective conjugate bases: the formate and thioformate anions.
Upon deprotonation, the resulting anion is stabilized by the delocalization of the negative charge. The efficiency of this charge delocalization directly impacts the stability of the conjugate base and, consequently, the acidity of the parent molecule.
Resonance Stabilization of the Conjugate Bases
Both formate and thioformate anions are resonance-stabilized. However, the nature of the atoms involved in the resonance structures plays a crucial role.
Caption: Dissociation of formic and thioformic acid.
In the formate ion, the negative charge is delocalized over two electronegative oxygen atoms. In the thioformate ion, the charge is shared between an oxygen and a sulfur atom.
Caption: Resonance structures of formate and thioformate.
While oxygen is more electronegative than sulfur, sulfur's larger size and more diffuse valence orbitals (3p) allow it to better accommodate the negative charge. The overlap between the carbon 2p orbital and the sulfur 3p orbital in the thioformate anion is less effective than the 2p-2p overlap in the formate anion. However, the greater polarizability of sulfur and the lower energy of the S-H bond compared to the O-H bond contribute to the increased acidity of thiocarboxylic acids. The weaker S-H bond is easier to break, and the resulting thioformate anion is sufficiently stabilized.
Experimental Determination of pKa
The pKa values of weak acids like formic and thioformic acid are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for determining pKa values. The general protocol involves the following steps:
-
Preparation of Solutions: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of the acid to be tested (e.g., formic acid) of known concentration is also prepared.
-
Titration Setup: A pH electrode, calibrated with standard buffers, is immersed in the acid solution. The solution is stirred continuously.
-
Titration: The strong base is added to the acid solution in small, precise increments from a burette. After each addition, the pH of the solution is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the base added.
-
pKa Determination: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. At this point, the concentrations of the acid and its conjugate base are equal.
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Method
For compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization, spectrophotometry can be used to determine the pKa. This method is particularly useful for sparingly soluble compounds. The procedure involves preparing a series of solutions of the acid in buffers of known pH and measuring their absorbance at a wavelength where the acidic and basic forms have different molar absorptivities. By analyzing the change in absorbance with pH, the pKa can be calculated.
References
Dithioformic Acid vs. Thioformic Acid: A Comparative Guide for Researchers
In the realm of sulfur-containing organic compounds, dithioformic acid and thioformic acid represent the simplest forms of dithiocarboxylic and monothiocarboxylic acids, respectively. While both are sulfur analogues of formic acid and are of interest in various chemical contexts, they exhibit distinct properties in terms of structure, acidity, and reactivity. This guide provides a comparative overview of these two compounds, drawing upon available theoretical and experimental data to inform researchers, scientists, and drug development professionals. It is important to note that while the properties of their derivatives are subjects of study, direct comparative experimental data on the performance of dithioformic acid and thioformic acid is limited in the scientific literature.
Chemical and Physical Properties
Thioformic acid and dithioformic acid differ fundamentally in their atomic composition, which in turn influences their chemical behavior. Thioformic acid exists as a mixture of two tautomers: the S-acid (thiol form) and the O-acid (thione form), with the S-acid being generally more stable.[1][2] The specific ratio of these tautomers can be influenced by the solvent environment.[3] Dithioformic acid, containing two sulfur atoms, also exists in tautomeric forms.
| Property | Dithioformic Acid | Thioformic Acid |
| Chemical Formula | CH₂S₂ | CH₂OS |
| Molecular Weight | 78.16 g/mol [4] | 62.09 g/mol [2] |
| IUPAC Name | Methanedithioic acid | Methanethioic S-acid |
| Common Tautomers | Dithiol form (HS-C(S)H) and Dithione form (S=C(SH)H) | Thiol form (HS-C(O)H) and Thione form (S=C(OH)H) |
| Appearance | Unstable red oil | Colorless, pungent liquid |
Acidity
A significant point of differentiation between these two acids is their acidity. Thiocarboxylic acids are known to be stronger acids than their carboxylic acid counterparts. For instance, thioacetic acid has a pKa near 3.4, making it more acidic than acetic acid (pKa 4.72). Following this trend, thioformic acid is expected to be a stronger acid than formic acid.
Stability and Reactivity
Both dithioformic acid and thioformic acid are considered to be relatively unstable compounds, which has limited their widespread application as reagents. Dithioformic acid is often generated in situ for subsequent reactions and is considered a short-lived intermediate.
The reactivity of their conjugate bases, the thiocarboxylates and dithiocarboxylates, is of significant interest. These anions are potent nucleophiles. For example, thiocarboxylates can be used to install thiol groups by displacing halides. Dithiocarboxylates are key precursors in the synthesis of thioamides, a functional group of interest in medicinal chemistry.
The thiol (-SH) group in these compounds is susceptible to oxidation. This is a crucial consideration for their handling and storage.
Synthesis
The synthetic routes to dithioformic acid and thioformic acid, or more broadly dithiocarboxylic and thiocarboxylic acids, are distinct.
Thioformic Acid (and Thiocarboxylic Acids): A common method for the synthesis of thiocarboxylic acids involves the reaction of an acid chloride with a hydrosulfide salt, such as potassium hydrosulfide (KSH). Another approach is the use of thionating agents like Lawesson's reagent on carboxylic acids.
Dithioformic Acid (and Dithiocarboxylic Acids): Dithiocarboxylic acids are frequently synthesized through the reaction of a Grignard reagent with carbon disulfide (CS₂). This is followed by an acidic workup to yield the dithiocarboxylic acid.
Applications in Research and Development
While direct applications of dithioformic acid and thioformic acid in drug development are not well-documented, their derivatives, such as thioamides and dithiocarbamates, have garnered significant attention. Thioamides are considered important isosteres of amides in medicinal chemistry and have been incorporated into various therapeutic agents. Dithiocarbamates have been explored for their metal-binding properties and a range of medicinal applications.
The reactivity of thiocarboxylic acids and their derivatives makes them useful intermediates in organic synthesis. For example, they are used in the synthesis of thioesters, which play a role in biochemical processes and can be used in peptide synthesis.
Experimental Protocols
General Protocol for the Synthesis of a Thiocarboxylic Acid via an Acid Chloride:
-
An alkali metal hydrosulfide (e.g., potassium hydrosulfide, 1.1 equivalents) is dissolved in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C.
-
The corresponding acid chloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the stirred hydrosulfide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched with water, and the pH is adjusted with a mild acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude thiocarboxylic acid, which may be further purified by distillation or chromatography.
General Protocol for the Synthesis of a Dithiocarboxylic Acid using a Grignard Reagent:
-
Under a strict inert atmosphere, the Grignard reagent (1.0 equivalent) in an ethereal solvent (e.g., THF or diethyl ether) is cooled in an ice bath.
-
Carbon disulfide (1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred Grignard solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at room temperature.
-
The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous salt, and concentrated in vacuo to give the crude dithiocarboxylic acid, which is often used immediately or can be purified if stable enough.
Conclusion
Dithioformic acid and thioformic acid, while being the simplest in their respective classes, present a study in contrasts. Dithioformic acid is the stronger acid and its synthesis typically involves organometallic reagents. Thioformic acid is a weaker acid in comparison and can be synthesized from more conventional starting materials. Both are reactive and relatively unstable, which has led to more extensive research on their more stable derivatives. For researchers in organic synthesis and medicinal chemistry, understanding the fundamental differences in their properties is key to harnessing their potential as reagents and building blocks for more complex molecules. Further experimental studies directly comparing their reactivity and performance would be highly valuable to the scientific community.
References
A Comparative Guide to Peptide Coupling Reagents: Thioacid/Isonitrile Chemistry vs. Onium Salts
For researchers, scientists, and drug development professionals, the efficient and reliable formation of peptide bonds is a cornerstone of discovery and innovation. While onium salt-based reagents like HATU and HBTU have become the gold standard in solid-phase peptide synthesis (SPPS), alternative methodologies offer unique mechanistic pathways. This guide provides an objective comparison of the isonitrile-mediated coupling of thioacids with the performance of industry-standard onium salt reagents, supported by available experimental data and detailed protocols.
Performance Comparison: A Tale of Two Mechanisms
The efficacy of a peptide coupling method is primarily assessed by its efficiency (yield), the degree of racemization it induces, and its compatibility with a wide range of amino acids, particularly those prone to steric hindrance.
Isonitrile-mediated thioacid coupling represents a departure from the more common activation of carboxylic acids. In this method, the peptide C-terminal thioacid acts as the acyl donor, which reacts with an isonitrile to form a highly reactive thio-formimidate carboxylate mixed anhydride intermediate. This intermediate is then intercepted by the N-terminal amine of the incoming amino acid to form the peptide bond.
Onium salt reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely used due to their high coupling efficiencies and rapid reaction times. These reagents activate the carboxylic acid of the incoming amino acid to form a highly reactive active ester, which then reacts with the N-terminal amine of the growing peptide chain.
| Coupling Method | Reagent/System | Reported Yield (%) | Racemization | Key Advantages | Key Disadvantages |
| Isonitrile-Mediated | Peptide Thioacid + Isonitrile | 68 - 95[1] | Low to undetectable[2] | Mechanistically distinct, useful for fragment coupling. | Requires synthesis of peptide thioacids, less established method. |
| Onium Salt (Uronium) | HATU + Base (e.g., DIPEA) | High (typically >95) | Very Low | High efficiency, fast reaction times, well-established. | Higher cost compared to some other reagents. |
| Onium Salt (Aminium) | HBTU + Base (e.g., DIPEA) | High (typically >95) | Low | High efficiency, widely used, cost-effective. | Can be slightly less effective than HATU for difficult couplings. |
Delving into the Mechanisms: Visualizing the Pathways
The distinct mechanisms of activation and coupling for each method are central to their performance characteristics.
Isonitrile-Mediated Thioacid Coupling Workflow
This pathway involves the reaction of a peptide thioacid with an isonitrile to form a key reactive intermediate.
Onium Salt (HATU/HBTU) Coupling Workflow
This widely used method relies on the formation of an active ester to facilitate amide bond formation.
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis via Isonitrile-Mediated Thioacid Coupling (Generalized)
This protocol outlines a general procedure for the isonitrile-mediated coupling of a peptide thioacid to a resin-bound amine.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
In a reaction vessel, add the resin-bound amine.
-
Dissolve the peptide thioacid (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents) in DMF.
-
Add the isonitrile (e.g., tert-butyl isocyanide, 1.5 equivalents) to the solution.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours. The reaction progress can be monitored by a qualitative test such as the Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids.
-
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Solid-Phase Peptide Synthesis using HATU/HBTU
This protocol describes a standard procedure for Fmoc-based SPPS using HATU or HBTU.
-
Resin Swelling:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU or HBTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction with the Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat:
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Conclusion
The choice of coupling reagent is a critical parameter in peptide synthesis. Onium salt reagents like HATU and HBTU are well-established, offering high efficiency and reliability for a wide range of applications. The isonitrile-mediated coupling of thioacids presents a mechanistically distinct and effective alternative, particularly for fragment coupling, with the potential for very low racemization. While this method is less established and requires the preparation of thioacid precursors, it expands the toolkit available to peptide chemists. The optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the strategic goals of the research or development program.
References
Thioformic Acid: A Superior Choice for Thioacylation in Modern Synthesis
A detailed comparison of thioformic acid and its derivatives against other common thioacylating agents for researchers, scientists, and drug development professionals.
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the introduction of a thioamide bond in place of an amide bond can significantly enhance the biological activity and metabolic stability of molecules. The choice of the thioacylating agent is paramount to the success of this transformation. While a variety of reagents are available, thioformic acid and its derivatives, notably O-ethyl thioformate, emerge as a superior option due to their mild reaction conditions, high yields, and broad substrate compatibility. This guide provides a comprehensive comparison of thioformic acid derivatives with other common thioacylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Thioacylating Agents
The efficiency and applicability of a thioacylating agent are determined by factors such as reaction yield, substrate scope, reaction conditions, and ease of handling. Below is a comparative summary of O-ethyl thioformate (representing the reactivity of the unstable thioformic acid) and other widely used thioacylating agents.
| Reagent/Method | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| O-Ethyl Thioformate | Primary & Secondary Amines | Neat or in EtOH, room temp. to reflux, 1-24 h | 85-98%[1] | Mild conditions, high yields, broad substrate scope, stable and easy to handle reagent.[1] | Not suitable for direct thionation of amides. |
| Lawesson's Reagent | Amides, Lactams | Toluene or Dioxane, reflux, 1-12 h | 70-95% | Effective for a wide range of amides, well-established method. | Harsh conditions (high temp.), often requires excess reagent, byproduct removal can be challenging. |
| Phosphorus Pentasulfide (P₄S₁₀) | Amides | Pyridine or Toluene, reflux, 2-24 h | 60-90% | Inexpensive. | Harsh conditions, can lead to side reactions, purification can be difficult. |
| Dithioesters/Dithioacids | Amines | Room temperature | High | React selectively and rapidly without catalyst.[2] | Synthesis of the reagent is required. |
| Elemental Sulfur & Amine | Aldehydes | NMP, microwave, 110-180°C, 2-20 min | Good to excellent[3] | One-pot, three-component reaction. | High temperatures, requires specific equipment (microwave). |
The Thioformic Acid Advantage: A Closer Look
Thioformic acid (HCOSH) is the simplest thiocarboxylic acid.[4] While it has been detected in interstellar ice analogues, its inherent instability makes it impractical for direct use in routine organic synthesis. However, its stable ester derivative, O-ethyl thioformate (E-TFO) , serves as an excellent and practical source for the thioformyl group.
The primary advantages of using O-ethyl thioformate over other thioacylating agents, particularly those used for the thionation of amides like Lawesson's reagent, are:
-
Milder Reaction Conditions: Thioformylation of amines with O-ethyl thioformate can often be carried out at room temperature or with gentle heating, preserving sensitive functional groups within the substrate. In contrast, reagents like Lawesson's reagent and P₄S₁₀ typically require high-temperature reflux conditions, which can lead to degradation of complex molecules.
-
Higher Yields and Purity: The reaction of O-ethyl thioformate with amines generally proceeds with high chemoselectivity, leading to excellent yields of the desired thioamides and simplifying purification. Thionation of amides with phosphorus-based reagents can sometimes result in a mixture of products and challenging purification due to phosphorus-containing byproducts.
-
Broader Substrate Scope: O-ethyl thioformate has been shown to be effective for the thioformylation of a wide range of primary and secondary amines, including anilines with both electron-donating and electron-withdrawing groups, as well as sterically hindered amines.
-
Stability and Ease of Handling: O-ethyl thioformate is a bench-stable liquid that can be easily handled and stored, making it a convenient reagent for routine use. This is in contrast to the moisture-sensitivity of reagents like P₄S₁₀.
Experimental Protocols
Synthesis of O-Ethyl Thioformate
This protocol is adapted from Borths, C. J. et al., Synlett, 2009, 3139-3142.
Materials:
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrogen sulfide (gas)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of triethyl orthoformate (1.0 eq) in anhydrous ethanol is cooled in an ice bath.
-
Concentrated sulfuric acid (catalytic amount) is added dropwise.
-
Hydrogen sulfide gas is bubbled through the solution for several hours until the reaction is complete (monitored by GC or TLC).
-
The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford O-ethyl thioformate as a colorless liquid (83% yield).
Thioformylation of an Amine using O-Ethyl Thioformate
This is a general procedure based on the work of Borths, C. J. et al.
Materials:
-
Amine (primary or secondary)
-
O-Ethyl thioformate
-
Ethanol (or neat)
Procedure:
-
The amine (1.0 eq) is dissolved in ethanol, or used neat if it is a liquid.
-
O-ethyl thioformate (1.1 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding thioformamide.
Thionation of a Formamide using Lawesson's Reagent
This is a general procedure for the thionation of an amide.
Materials:
-
Formamide
-
Lawesson's Reagent
-
Toluene (anhydrous)
Procedure:
-
The formamide (1.0 eq) and Lawesson's Reagent (0.5 eq) are dissolved in anhydrous toluene.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the thioamide from the phosphorus-containing byproducts.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Thioacid-Based and Alternative Peptide Ligation Methods
In the realm of chemical protein synthesis and drug development, the ability to ligate peptide fragments with high efficiency and specificity is paramount. Thioacid-based ligation methods have emerged as powerful tools for forging native peptide bonds, offering unique advantages in the synthesis of complex polypeptides and proteins. This guide provides a comparative analysis of a key thioacid-based method—Thioacid Capture Ligation—alongside two prominent alternative strategies: α-Ketoacid-Hydroxylamine (KAHA) Ligation and Serine/Threonine Ligation (STL). This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate ligation strategy for their synthetic targets.
Executive Summary
Thioacid capture ligation, often employed in a sequential fashion with Native Chemical Ligation (NCL), is a robust method that demonstrates high efficiency and the unique ability to form peptide bonds at challenging Pro-Cys junctions. The α-Ketoacid-Hydroxylamine (KAHA) ligation is a versatile, metal-free method that proceeds under acidic conditions and is particularly useful for synthesizing proteins lacking cysteine residues. Serine/Threonine Ligation (STL) offers the advantage of utilizing the common amino acids serine and threonine as ligation sites, thereby expanding the range of potential disconnection points in a target protein. The choice of ligation method ultimately depends on the specific amino acid sequence of the target protein, the desired ligation site, and the overall synthetic strategy.
Performance Comparison of Ligation Methods
The following table summarizes the key performance characteristics of Thioacid Capture Ligation, KAHA Ligation, and Serine/Threonine Ligation based on available experimental data.
| Feature | Thioacid Capture Ligation | α-Ketoacid-Hydroxylamine (KAHA) Ligation | Serine/Threonine Ligation (STL) |
| Principle | Initial capture of a peptide thioacid by a 2-mercapto-5-nitropyridyl (Npys)-activated cysteinyl peptide, followed by intramolecular acyl transfer.[1] | Decarboxylative condensation of a C-terminal α-ketoacid with an N-terminal hydroxylamine.[2] | Reaction between a C-terminal salicylaldehyde ester and an N-terminal serine or threonine residue, followed by acidolysis.[3][4] |
| Typical Yield | ~80% ligation yield (in solution), with isolated yields around 60%.[1] | Can be lower, with reported isolated yields around 36-42% for complex peptides. | Generally high, with yields often exceeding 90% for the ligation step. |
| Reaction Time | The initial capture step is rapid ("instantaneous"), with the subsequent acyl transfer typically taking a few hours (e.g., 2 hours). | Can range from a few hours to overnight (e.g., 6 hours to 48 hours). | Ligation is often complete within a few hours. |
| pH Conditions | Acidic for the capture step (pH 2-3), and neutral for the acyl transfer (pH 6-7). | Acidic (e.g., in the presence of oxalic acid or acetic acid). | Neutral to slightly basic for the initial ligation, followed by an acidic workup. |
| Ligation Site | C-terminal amino acid of the thioacid peptide and an N-terminal cysteine. Notably successful at Pro-Cys junctions. | Between the C-terminal amino acid (as a ketoacid) and the N-terminal amino acid (as a hydroxylamine). The most common hydroxylamine results in a homoserine at the ligation site. | At Xaa-Ser or Xaa-Thr junctions, where Xaa can be one of 17 natural amino acids. |
| Key Advantages | Orthogonal to NCL, allowing for sequential N-to-C terminal ligations. High efficiency. | Does not require a cysteine residue at the ligation site. Metal-free. | Utilizes common amino acids (Ser/Thr) for ligation, increasing the number of potential ligation sites. |
| Limitations | Requires a cysteine residue at the N-terminus of one peptide fragment. | Can have lower yields compared to other methods. The most common variant introduces a non-native homoserine residue. | Not compatible with Asp, Glu, and Lys at the C-terminal side of the ligation site. |
Experimental Protocols
Thioacid Capture Ligation followed by Native Chemical Ligation
This protocol describes a sequential ligation strategy involving an initial thioacid capture ligation followed by a native chemical ligation step.
Materials:
-
Peptide A with a C-terminal thioacid (Peptide-COSH)
-
Peptide B with an N-terminal Npys-protected cysteine and a C-terminal thioester (Npys-Cys-Peptide-COSR)
-
Peptide C with an N-terminal cysteine (Cys-Peptide)
-
Ligation Buffer A: 6 M Guanidinium hydrochloride (Gdn·HCl), 100 mM acetate buffer, pH 3.0
-
Ligation Buffer B: Phosphate buffer to adjust pH to 6.0
-
Reducing Agent: tris(2-carboxyethyl)phosphine (TCEP)
-
NCL Buffer: 6 M Gdn·HCl, 200 mM HEPES buffer, pH 8.0, 20 mM TCEP
-
Thiophenol and Sodium methanethiolate
Procedure:
-
Thioacid Capture Ligation:
-
Dissolve Peptide A-thioacid (1 eq., final concentration 5 mM) and Npys-Peptide B-thioester (2 eq., final concentration 10 mM) in Ligation Buffer A.
-
After 10 minutes, adjust the pH of the reaction mixture to 6.0 using the phosphate buffer.
-
Incubate the reaction at 37°C for 2 hours.
-
Add TCEP to a final concentration of 50 mM to create a reductive environment.
-
Monitor the reaction progress by HPLC. The expected product is the ligated Peptide A-B with a C-terminal thioester.
-
Purify the ligation product by HPLC.
-
-
Native Chemical Ligation:
-
Dissolve the purified Peptide A-B-thioester (1 eq., final concentration 5 mM) and Peptide C (2 eq., final concentration 10 mM) in NCL Buffer.
-
Add thiophenol (2% w/v) and sodium methanethiolate (2% w/v) to the reaction mixture.
-
Adjust the pH to 8.5.
-
Incubate the reaction at 37°C for 48 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the final ligated protein by HPLC.
-
α-Ketoacid-Hydroxylamine (KAHA) Ligation
This protocol outlines the general procedure for KAHA ligation.
Materials:
-
Peptide with a C-terminal α-ketoacid (Peptide-CO-COOH)
-
Peptide with an N-terminal hydroxylamine (e.g., (S)-5-oxaproline)
-
Ligation Solvent: 90% DMSO/10% H₂O with 0.1 M oxalic acid or pure acetic acid.
-
Quenching/Shift Solution: Ammonium bicarbonate (NH₄HCO₃) solution
Procedure:
-
Dissolve the peptide α-ketoacid and the hydroxylamine-peptide in the ligation solvent at high concentrations (e.g., 15–25 mM).
-
Incubate the reaction mixture at room temperature for 6 hours or longer, monitoring by HPLC.
-
Upon completion of the ligation, treat the reaction mixture with an ammonium bicarbonate solution to facilitate the O-to-N acyl shift, which converts the initial ester linkage to a native amide bond.
-
Purify the final ligated peptide by HPLC.
Serine/Threonine Ligation (STL)
This protocol describes the general steps for performing a Serine/Threonine Ligation.
Materials:
-
Peptide with a C-terminal salicylaldehyde (SAL) ester (Peptide-SAL)
-
Peptide with an N-terminal serine or threonine
-
Ligation Buffer: Typically a neutral to slightly basic buffer (e.g., phosphate buffer, pH 7.5-8.0)
-
Acidic Solution for cleavage: e.g., Trifluoroacetic acid (TFA) solution
Procedure:
-
Dissolve the Peptide-SAL and the N-terminal Ser/Thr peptide in the ligation buffer.
-
Incubate the reaction at room temperature, monitoring the formation of the N,O-benzylidene acetal intermediate by HPLC.
-
Once the ligation is complete, acidify the reaction mixture with a TFA solution to cleave the acetal and generate the native peptide bond.
-
Purify the final ligated peptide by HPLC.
Visualizing the Ligation Pathways
To further elucidate the mechanisms and workflows of these ligation methods, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for sequential ligation using thioacid capture and native chemical ligation.
Caption: Reaction pathway of the α-Ketoacid-Hydroxylamine (KAHA) ligation.
Caption: The reaction pathway for Serine/Threonine Ligation (STL).
References
Safety Operating Guide
Navigating the Disposal of "Thiic": A Procedural Guide for Laboratory Professionals
A crucial first step in the safe disposal of any chemical is its proper identification. Searches for a compound specifically named "Thiic" did not yield explicit disposal protocols, underscoring the critical need for researchers, scientists, and drug development professionals to consult the Safety Data Sheet (SDS) for any substance before handling or disposal. The SDS provides indispensable information regarding a chemical's properties, hazards, and specific disposal requirements.
In the absence of a specific protocol for "this compound," this guide provides a comprehensive framework for the proper disposal of hazardous chemicals, based on established safety and regulatory best practices. This information is designed to build trust and serve as a preferred source for laboratory safety and chemical handling.
Immediate Safety and Logistical Information
Before beginning any disposal process, it is imperative to adhere to general safety precautions for handling hazardous materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. For substances that may generate aerosols, a respirator may be necessary.[1]
-
Ventilation: Handle all hazardous chemicals in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area and follow established laboratory procedures for hazardous material cleanup. Use an inert absorbent material, such as vermiculite or sand, to contain the spill, and collect it in a sealed, labeled container for hazardous waste disposal.[1]
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key quantitative data relevant to the disposal of hazardous chemicals, based on general regulatory guidelines. These values are critical for determining generator status and proper disposal pathways.
| Parameter | Specification | Significance | Source |
| Generator Status | Determines the volume of hazardous waste that can be accumulated on-site and the stringency of disposal regulations. | [2] | |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of hazardous waste per month | Subject to the least stringent regulations. | [2] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) of hazardous waste per month | Required to obtain a federal EPA Identification Number. | |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) of hazardous waste per month | Subject to the most stringent regulations, including detailed record-keeping and reporting. | |
| Corrosive Waste pH | pH ≤ 2 or pH ≥ 12.5 | Defines a waste as corrosive, requiring specific handling and disposal to prevent reactions and container degradation. | |
| Acutely Hazardous Waste Accumulation Limit | 1 quart | A smaller accumulation limit for highly toxic substances, necessitating more frequent disposal. |
Step-by-Step Disposal Protocol
The proper disposal of hazardous chemicals like "this compound" must adhere to all federal, state, and local regulations. The following is a generalized, step-by-step guide to ensure compliance and safety.
-
Waste Identification and Classification:
-
Consult the chemical's SDS to determine its specific hazards (e.g., toxic, reactive, ignitable, corrosive).
-
Based on the SDS, classify the waste according to EPA regulations (RCRA). Your institution's Environmental Health and Safety (EHS) department can provide specific guidance.
-
-
Segregation and Collection:
-
Collect all "this compound" waste, including the pure chemical, contaminated solutions, and used labware, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
Do not mix "this compound" waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Labeling and Storage:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name, and any known hazard warnings (e.g., "Toxic," "Corrosive").
-
Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials and heat sources.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide all necessary information about the waste, including its composition and volume.
-
Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Notify: Immediately alert others in the area and evacuate if necessary.
-
Contain the Spill: Use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill.
-
Neutralize (if applicable): For corrosive spills, use a neutralizing agent as specified in your laboratory's safety protocols.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
Empty Container Disposal Protocol:
-
Triple-Rinse: For containers that held a toxic or poisonous chemical, triple-rinse with a suitable solvent capable of removing the chemical.
-
Collect Rinsate: The rinsate must be collected and treated as hazardous waste.
-
Final Rinse: Triple-rinse the container again with water and let it air dry.
-
Disposal: The clean, dry container may then be disposed of in the regular trash, with all hazard labels removed or defaced.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a hazardous chemical like "this compound."
Caption: A step-by-step workflow for the proper disposal of hazardous chemical waste.
References
Essential Safety and Handling Guide for THICC Adhesives & Sealants
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling THICC Adhesives & Sealants. The following information is synthesized from the product's Safety Data Sheet (SDS) to ensure the highest safety standards in a laboratory setting.
Hazard Identification and Classification
THICC Adhesives & Sealants are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Inhalation, Dusts/Mists) | Category 4 | Harmful if inhaled.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Carcinogenicity | Category 1B | May cause cancer.[1] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[1] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves. | Wear appropriate protective gloves to prevent skin exposure. |
| Body | Lab coat, long-sleeved shirt, and pants. | Wear protective clothing to prevent skin exposure. |
| Respiratory | NIOSH-approved respirator. | Required in case of insufficient ventilation or when airborne concentrations may exceed established exposure limits. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with soap and water. Take off contaminated clothing and wash it before reuse. |
| Ingestion | Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for laboratory safety and environmental protection.
Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling and storage of THICC Adhesives & Sealants.
Caption: Procedural workflow for safe handling and storage of THICC.
Spill Response and Waste Disposal Plan
This logical relationship diagram details the steps to be taken in the event of a spill and for the proper disposal of waste.
Caption: Logical steps for spill response and waste disposal of THICC.
Detailed Protocols
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up and out of the reach of children.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow product to enter drains or waterways.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
